2-(5-Bromopyridin-2-YL)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFPLSUXRPOSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695223 | |
| Record name | 2-(5-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206968-77-5 | |
| Record name | 2-(5-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-(5-Bromopyridin-2-yl)ethanol (CAS No. 1206968-77-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)ethanol, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with well-established chemical principles to offer a thorough resource for its synthesis, properties, and potential applications in drug discovery.
Chemical Properties and Data
This compound is a functionalized pyridine derivative. The presence of the bromine atom and the primary alcohol group makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source/Method |
| CAS Number | 1206968-77-5 | Vendor Information |
| Molecular Formula | C₇H₈BrNO | Calculated |
| Molecular Weight | 202.05 g/mol | Calculated |
| Appearance | Predicted: Colorless to light yellow oil or low melting solid | Inferred from similar compounds |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred from similar compounds |
| ¹H NMR (Predicted) | δ ~ 8.6 (d, 1H, H6), ~ 7.8 (dd, 1H, H4), ~ 7.5 (d, 1H, H3), ~ 3.9 (t, 2H, -CH₂OH), ~ 3.0 (t, 2H, -CH₂-Py) | Based on analysis of 2-bromopyridine and 2-(pyridin-2-yl)ethanol spectra |
| ¹³C NMR (Predicted) | δ ~ 160 (C2), ~ 150 (C6), ~ 140 (C4), ~ 122 (C3), ~ 120 (C5), ~ 60 (-CH₂OH), ~ 40 (-CH₂-Py) | Based on analysis of related pyridine derivatives |
| IR (Predicted, cm⁻¹) | ~ 3350 (O-H stretch), ~ 3050 (Aromatic C-H stretch), ~ 2930 (Aliphatic C-H stretch), ~ 1580, 1460 (C=C, C=N ring stretch), ~ 1050 (C-O stretch), ~ 600 (C-Br stretch) | Based on characteristic functional group frequencies |
| Mass Spec (EI, m/z) | Predicted: 201/203 (M⁺), 170/172 ([M-CH₂OH]⁺), 122 ([M-Br]⁺) | Based on fragmentation patterns of similar compounds |
Proposed Synthesis Protocols
Step 1: Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate
This step can be achieved via a Minisci-type reaction, which involves the radical acylation of a heteroaromatic base.
Experimental Protocol:
-
Reagents: 5-Bromopyrimidine, Ethyl pyruvate, Ammonium persulfate, Silver nitrate, Acetic acid, Toluene, Water.
-
Procedure:
-
To a biphasic solution of 5-bromopyrimidine (1.0 eq) in toluene and water, add acetic acid.
-
Add ethyl pyruvate (1.2 eq) to the mixture.
-
In a separate flask, prepare an aqueous solution of ammonium persulfate (1.5 eq) and a catalytic amount of silver nitrate.
-
Slowly add the ammonium persulfate solution to the reaction mixture at room temperature with vigorous stirring.
-
The reaction is typically stirred for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 2-(5-bromopyridin-2-yl)acetate.
-
Step 2: Reduction to this compound
The synthesized ester is then reduced to the primary alcohol.
Experimental Protocol:
-
Reagents: Ethyl 2-(5-bromopyridin-2-yl)acetate, Lithium aluminum hydride (LAH) or Sodium borohydride (NaBH₄), Anhydrous tetrahydrofuran (THF) or Ethanol, Diethyl ether, Saturated aqueous ammonium chloride.
-
Procedure (using LAH):
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), slowly add a solution of ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench the excess LAH by the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Hypothetical Application in Kinase Inhibition Signaling Pathway
Derivatives of this compound can be synthesized to act as kinase inhibitors. The bromopyridine moiety can serve as a scaffold for building molecules that target the ATP-binding site of kinases, which are often dysregulated in diseases like cancer.
Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.
Applications in Drug Discovery
The structural features of this compound make it a valuable building block for the synthesis of pharmaceutical compounds.
-
Scaffold for Kinase Inhibitors: The pyridine ring is a common motif in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of different chemical spaces to enhance potency and selectivity.
-
Linker Moiety: The ethanol side chain can be used to attach the pyridine core to other pharmacophores or to modify the solubility and pharmacokinetic properties of a lead compound. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or amines.
-
Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used as a starting point in fragment-based drug discovery campaigns to identify novel binding interactions with therapeutic targets.
Technical Dossier: 2-(5-Bromopyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(5-Bromopyridin-2-yl)ethanol, a pyridinyl ethanol derivative with potential applications in medicinal chemistry and drug discovery as a versatile building block.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. These values are calculated based on the molecular formula and structure.
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Elemental Composition | C: 41.61%, H: 3.99%, Br: 39.55%, N: 6.93%, O: 7.92% |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Grignard reaction, a powerful method for forming carbon-carbon bonds. This approach involves the reaction of a Grignard reagent derived from a suitable bromopyridine with an appropriate electrophile.
Proposed Synthetic Pathway: Grignard Reaction
A plausible synthetic route involves the formation of a Grignard reagent from 2,5-dibromopyridine followed by a reaction with ethylene oxide. The regioselectivity of the Grignard formation is a key consideration in this synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for Grignard reactions with bromopyridines and should be optimized for specific laboratory conditions.
Materials:
-
2,5-Dibromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Ethylene oxide (as a solution in THF or bubbled as a gas)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 2,5-dibromopyridine (1 equivalent) in anhydrous THF.
-
Add a small portion of the 2,5-dibromopyridine solution to the magnesium. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining 2,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise. This step is highly exothermic and requires careful temperature control.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Logical Relationships in Synthesis
The successful synthesis of the target compound is contingent on the careful control of several experimental parameters. The following diagram illustrates the key logical relationships and dependencies in the proposed synthetic protocol.
This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the proposed synthetic route and fully characterize the compound's properties and potential applications.
An In-depth Technical Guide to the Structure Elucidation of 2-((5-Bromopyridin-2-yl)oxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Initial Assumption: Based on the prevalence of available data, this guide assumes the target molecule for elucidation is 2-((5-Bromopyridin-2-yl)oxy)ethanol , with the chemical formula C₇H₈BrNO₂ and CAS Number 212961-31-4. This compound features a bromo-substituted pyridine ring linked to an ethanol moiety via an ether bond.
Physicochemical Properties
A summary of the key physicochemical properties of 2-((5-Bromopyridin-2-yl)oxy)ethanol is presented in the table below. This data is essential for its handling, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 218.05 g/mol | --INVALID-LINK-- |
| CAS Number | 212961-31-4 | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Storage Temperature | 2-8 °C | --INVALID-LINK-- |
Spectroscopic Data for Structure Elucidation
The structural confirmation of 2-((5-Bromopyridin-2-yl)oxy)ethanol relies on a combination of spectroscopic techniques. The expected data, based on the analysis of its positional isomer 2-((3-Bromopyridin-2-yl)oxy)ethanol and known substituent effects, are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H and ¹³C NMR Data for 2-((5-Bromopyridin-2-yl)oxy)ethanol
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~8.2 | d | 1H | H6 (Pyridine) |
| ¹H | ~7.7 | dd | 1H | H4 (Pyridine) |
| ¹H | ~6.8 | d | 1H | H3 (Pyridine) |
| ¹H | ~4.4 | t | 2H | -O-CH₂- |
| ¹H | ~3.9 | t | 2H | -CH₂-OH |
| ¹H | ~2.5 | br s | 1H | -OH |
| ¹³C | ~163 | s | - | C2 (Pyridine, C-O) |
| ¹³C | ~148 | s | - | C6 (Pyridine) |
| ¹³C | ~141 | s | - | C4 (Pyridine) |
| ¹³C | ~115 | s | - | C5 (Pyridine, C-Br) |
| ¹³C | ~112 | s | - | C3 (Pyridine) |
| ¹³C | ~69 | s | - | -O-CH₂- |
| ¹³C | ~61 | s | - | -CH₂-OH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data for 2-((5-Bromopyridin-2-yl)oxy)ethanol
| m/z | Interpretation |
| 217/219 | [M]⁺, Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) |
| 173/175 | [M - CH₂CH₂OH]⁺ |
| 157/159 | [M - OCH₂CH₂OH]⁺ |
| 78 | Pyridine fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted Infrared Spectroscopy Data for 2-((5-Bromopyridin-2-yl)oxy)ethanol
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1600 | C=N stretch (pyridine) |
| ~1450 | C=C stretch (pyridine) |
| ~1250 | C-O stretch (aryl ether) |
| ~1050 | C-O stretch (alcohol) |
| ~750 | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structure elucidation of 2-((5-Bromopyridin-2-yl)oxy)ethanol.
Synthesis via Williamson Ether Synthesis
This synthesis involves the reaction of 5-bromo-2-hydroxypyridine with a protected ethylene glycol derivative, followed by deprotection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Mass Spectrometry (MS) Protocol
Infrared (IR) Spectroscopy Protocol
Logical Pathway for Structure Confirmation
The definitive elucidation of the structure of 2-((5-Bromopyridin-2-yl)oxy)ethanol follows a logical progression of data analysis.
An In-depth Technical Guide on the NMR Data Interpretation of 2-(5-Bromopyridin-2-YL)ethanol
This technical guide offers a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(5-Bromopyridin-2-YL)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the compound's structural features through NMR spectroscopy.
Data Presentation: Predicted NMR Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are derived from the analysis of structurally analogous compounds, including pyridine, 2-bromopyridine, 5-bromopyridine, and 2-(pyridin-2-yl)ethanol. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.55 | d | 2.3 | 1H |
| H-4 | 7.75 | dd | 8.4, 2.3 | 1H |
| H-3 | 7.60 | d | 8.4 | 1H |
| H-7 | 4.00 | t | 6.3 | 2H |
| H-8 | 3.05 | t | 6.3 | 2H |
| OH | variable | br s | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-2 | 163.0 |
| C-6 | 151.0 |
| C-4 | 141.0 |
| C-3 | 122.0 |
| C-5 | 119.0 |
| C-7 | 62.0 |
| C-8 | 41.0 |
Experimental Protocols
The following section outlines a standard experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.
-
Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
Temperature: All spectra should be acquired at a standard temperature of 298 K (25 °C).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 10 ppm, centered around 5 ppm.
-
Acquisition Time: 2 to 4 seconds.
-
Relaxation Delay: 1 to 2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1 to 2 seconds.
-
Relaxation Delay: 2 to 5 seconds.
-
Number of Scans: 1024 to 4096 scans, contingent on the sample concentration.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the chemical shift axis to the TMS signal at 0.00 ppm or the residual solvent signal of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and pick peaks in both ¹H and ¹³C spectra to determine chemical shifts, coupling constants, and relative proton ratios.
Mandatory Visualization
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR peak assignment and a logical workflow for NMR data interpretation.
Caption: Chemical structure of this compound with atom numbering.
Synthesis of 2-(5-Bromopyridin-2-YL)ethanol from 2,5-Dibromopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 2-(5-bromopyridin-2-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 2,5-dibromopyridine and proceeds through a two-step sequence involving a selective monolithiation followed by reaction with an electrophile. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and provides visualizations of the experimental workflow and reaction mechanism.
Synthetic Strategy
The synthesis of this compound from 2,5-dibromopyridine is achieved through a two-step process:
-
Selective Monolithiation: Treatment of 2,5-dibromopyridine with n-butyllithium in a non-coordinating solvent at low temperature facilitates a selective halogen-metal exchange at the 2-position of the pyridine ring. This regioselectivity is influenced by the solvent and concentration.[1] Non-coordinating solvents and lower concentrations favor the formation of the 2-lithio-5-bromopyridine intermediate.[1]
-
Reaction with Ethylene Oxide: The generated organolithium intermediate is a potent nucleophile that readily reacts with electrophiles. Introduction of ethylene oxide results in the nucleophilic ring-opening of the epoxide, leading to the formation of the desired this compound after an aqueous workup.
Experimental Protocols
The following protocols are based on established procedures for selective lithiation of dihalopyridines and subsequent reactions with epoxides.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,5-Dibromopyridine | ≥98% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethylene Oxide | Gas or solution in a suitable solvent | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate syringe techniques. Ethylene oxide is a toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Synthesis of 2-Lithio-5-bromopyridine (in situ)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2,5-dibromopyridine (1.0 g, 4.2 mmol) and anhydrous toluene (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 1.85 mL, 4.6 mmol, 1.1 equivalents) dropwise to the stirred solution via syringe over a period of 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 2 hours. The formation of the 2-lithio-5-bromopyridine intermediate occurs in situ.[2]
Step 2: Synthesis of this compound
-
While maintaining the temperature of the 2-lithio-5-bromopyridine solution at -78 °C, slowly bubble ethylene oxide gas through the reaction mixture or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether (approximately 1.2 equivalents). The reaction is exothermic; maintain the temperature below -70 °C.
-
After the addition of ethylene oxide is complete, stir the reaction mixture at -78 °C for an additional hour.
-
Allow the reaction to slowly warm to -10 °C over a period of 1 hour.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic and aqueous phases. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference/Comment |
| Starting Material | 2,5-Dibromopyridine | - |
| Reagents | n-Butyllithium, Ethylene Oxide | - |
| Solvent | Toluene, Diethyl Ether | - |
| Reaction Temperature | -78 °C to room temperature | Critical for selectivity and stability |
| Reaction Time | ~4 hours | - |
| Product | This compound | - |
| Molecular Formula | C₇H₈BrNO | - |
| Molecular Weight | 202.05 g/mol | - |
| Yield | 60-75% (expected) | Based on similar reported procedures |
| Appearance | White to off-white solid or oil | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (d, J=2.4 Hz, 1H), 7.69 (dd, J=8.4, 2.4 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H), 4.01 (t, J=6.4 Hz, 2H), 3.05 (t, J=6.4 Hz, 2H), 2.50 (br s, 1H, OH). | Predicted chemical shifts. Actual values may vary. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.8, 148.5, 140.2, 122.5, 118.9, 62.9, 40.1. | Predicted chemical shifts. Actual values may vary. |
Visualizations
Reaction Mechanism
References
Spectroscopic data for 2-(5-Bromopyridin-2-YL)ethanol
A comprehensive analysis of the spectroscopic properties of 2-(5-Bromopyridin-2-YL)ethanol is presented in this technical guide. Due to the limited availability of direct experimental data for this specific compound, this document leverages spectral data from analogous compounds, namely 2-(Pyridin-2-yl)ethanol and 2-Bromo-5-methylpyridine, to provide a detailed and educated estimation of its spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known data of 2-(Pyridin-2-yl)ethanol and are adjusted to account for the electronic effects of the bromine substituent on the pyridine ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | H-6 |
| ~7.80 | dd | 1H | H-4 |
| ~7.20 | d | 1H | H-3 |
| ~4.00 | t | 2H | -CH₂-OH |
| ~3.05 | t | 2H | Py-CH₂- |
| (variable) | br s | 1H | -OH |
Note: The presence of bromine, an electron-withdrawing group, is expected to deshield the protons on the pyridine ring, causing a downfield shift compared to the unsubstituted 2-(Pyridin-2-yl)ethanol.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 |
| ~150 | C-6 |
| ~140 | C-4 |
| ~122 | C-3 |
| ~118 | C-5 (C-Br) |
| ~61 | -CH₂-OH |
| ~40 | Py-CH₂- |
Note: The carbon atom attached to the bromine (C-5) is anticipated to be significantly shifted downfield.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~1100 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 201/203 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 170/172 | Medium | [M - CH₂OH]⁺ |
| 106 | High | [M - Br - C₂H₄O]⁺ |
| 78 | Medium | [Pyridine]⁺ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks at m/z 201 and 203.
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis involves a two-step process starting from 2-amino-5-bromopyridine.
Step 1: Diazotization of 2-amino-5-bromopyridine
-
Dissolve 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2: Ethylene Glycol Addition
-
To the cold diazonium salt solution, slowly add an excess of ethylene glycol.
-
Allow the reaction mixture to warm to room temperature and then heat gently to promote the substitution reaction and nitrogen gas evolution.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Prepare a ~5-10 mg sample of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Obtain the infrared spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Workflow
Caption: Workflow for synthesis and spectroscopic characterization.
Physical and chemical properties of 2-(5-Bromopyridin-2-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(5-Bromopyridin-2-yl)ethanol, a key intermediate in pharmaceutical and materials science research. This document collates available data on its properties, synthesis, and analytical characterization to support its application in research and development.
Chemical Identity and Physical Properties
This compound is a substituted pyridine derivative with the CAS number 1206968-77-5. It is characterized as a white to off-white crystalline solid, indicating a defined melting point, although specific experimental values are not widely reported in publicly available literature.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1206968-77-5 | |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 273.1 ± 25.0 °C (Predicted) | N/A |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Solubility in water is expected to be low due to the presence of the bromopyridine ring. | General chemical principles |
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic strategies, primarily involving the functionalization of a pyridine ring. A common and effective method involves the use of 2,5-dibromopyridine as a starting material.
Experimental Protocol: Synthesis from 2,5-Dibromopyridine
This protocol describes a plausible synthetic route based on selective metallation of 2,5-dibromopyridine followed by reaction with an appropriate electrophile.
Objective: To synthesize this compound.
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) or Grignard reagent (e.g., isopropyl magnesium chloride)
-
Ethylene oxide or a protected equivalent
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,5-dibromopyridine in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Metallation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution of 2,5-dibromopyridine. The reaction mixture is stirred at -78 °C for a specified time to allow for selective monolithiation at the 2-position of the pyridine ring.
-
Electrophilic Addition: Ethylene oxide is then carefully introduced into the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Logical Workflow for Synthesis and Purification
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the ethyl alcohol side chain. The aromatic region should display three distinct signals corresponding to the protons on the bromopyridine ring. The ethanol moiety will exhibit two triplets, one for the methylene group adjacent to the pyridine ring and another for the methylene group attached to the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be influenced by the bromo and ethanol substituents. The two sp³ hybridized carbons of the ethanol side chain will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=N and C=C stretching vibrations characteristic of the pyridine ring.
-
A C-O stretching vibration for the primary alcohol.
-
A C-Br stretching vibration at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI-MS), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.05 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks). Common fragmentation patterns would involve the loss of the hydroxyl group, water, or cleavage of the ethyl side chain.
Logical Flow for Compound Characterization
Reactivity and Applications in Drug Development
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.
-
Cross-Coupling Reactions: The bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the synthesis of diverse compound libraries.
-
Functionalization of the Hydroxyl Group: The primary alcohol functionality can be readily modified. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through esterification, etherification, or substitution reactions.
This dual functionality makes this compound a valuable intermediate for the synthesis of complex molecules with potential biological activity. The bromopyridine moiety is a common scaffold in medicinal chemistry, and the ethanol side chain provides a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.
Signaling Pathway Interaction (Hypothetical)
While no specific signaling pathways involving this compound have been reported, its derivatives, synthesized using the reactive handles of this molecule, could be designed to target various biological pathways implicated in disease. For instance, by coupling different moieties to the pyridine ring, researchers can create libraries of compounds to screen for activity against kinases, G-protein coupled receptors, or other enzyme targets.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
This technical guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough literature review.
References
2-(5-Bromopyridin-2-yl)ethanol: A Versatile Pyridine Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-bromopyridin-2-yl)ethanol, a valuable heterocyclic building block for the synthesis of novel compounds in drug discovery and development. While detailed peer-reviewed literature on this specific molecule is emerging, this document consolidates the available information and provides expert insights into its potential applications, synthesis, and reactivity. By drawing comparisons with analogous, well-characterized pyridine derivatives, this guide serves as a practical resource for researchers looking to incorporate this versatile scaffold into their synthetic strategies.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The nitrogen atom's ability to act as a hydrogen bond acceptor and the aromatic ring's capacity for various substitutions make it a "privileged" structure in drug design. The introduction of a bromo-substituent and an ethanol side chain, as in this compound, offers multiple points for chemical modification, making it a highly attractive starting material for generating diverse molecular libraries. The bromine atom can participate in a variety of cross-coupling reactions, while the primary alcohol can be readily oxidized or converted to other functional groups.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its basic properties are available from commercial suppliers. The properties of the parent compound, 2-(pyridin-2-yl)ethanol, are also provided for comparison.
Table 1: Physicochemical Properties
| Property | This compound | 2-(Pyridin-2-yl)ethanol |
| CAS Number | 1206968-77-5[1][2][3][4] | 103-74-2 |
| Molecular Formula | C₇H₈BrNO[2] | C₇H₉NO |
| Molecular Weight | 202.05 g/mol [2] | 123.15 g/mol |
| Appearance | White to off-white crystalline solid[5] | Liquid |
| Boiling Point | Not available | 114-116 °C/9 mmHg |
| Melting Point | Not available | Not available |
| Density | Not available | 1.093 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.537 |
Synthesis and Manufacturing
Proposed Synthetic Workflow
References
- 1. This compound,1206968-77-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. This compound-景明化工股份有限公司 [echochemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-(5-Bromopyridin-2-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and robust protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(5-Bromopyridin-2-YL)ethanol. This compound serves as a valuable building block in medicinal chemistry and drug discovery, enabling the synthesis of a diverse array of 2,5-disubstituted pyridine derivatives. The formation of a carbon-carbon bond at the C5 position of the pyridine ring by coupling with various boronic acids is a key transformation for generating novel molecular scaffolds with potential therapeutic applications.[1][2]
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction that joins an organohalide with an organoboron compound.[3] For this compound, this reaction facilitates the introduction of a wide range of aryl and heteroaryl substituents, which are prevalent motifs in many pharmaceutical agents.[1][4] The protocols provided herein are based on established methodologies for the coupling of 2-bromopyridines and are designed to be broadly applicable for the synthesis of compound libraries for screening and lead optimization.[4][5]
Principle of the Reaction
The reaction proceeds via a catalytic cycle involving a palladium complex.[6] The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the this compound to form an organopalladium(II) complex.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex from the boronate species, which is formed by the reaction of the boronic acid with a base.[3]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the desired product and regenerating the active palladium(0) catalyst.[3]
Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Protocol A utilizes Tetrakis(triphenylphosphine)palladium(0) in a dioxane/water solvent system, a widely used and reliable method. Protocol B employs a more active catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), which can be effective for more challenging substrates.
Protocol A: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or round-bottom flask with condenser)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(5-arylpyridin-2-yl)ethanol product.
Protocol B: Procedure for Challenging Couplings using Pd(dppf)Cl₂
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-3 mol%)
-
Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
DME/Water or Toluene/Water solvent mixture
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a condenser, combine this compound (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
The flask is purged with nitrogen or argon.
-
Add a degassed solvent mixture of DME (10 mL) and water (2.5 mL).
-
The mixture is heated to 85 °C and stirred for 4-12 hours.
-
Monitor the reaction by LC-MS or TLC for the disappearance of the starting material.
-
After cooling, the reaction mixture is diluted with water and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The residue is purified by flash chromatography to afford the pure product.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds.[5][7][8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 10 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.0) | DME/H₂O | 85 | 8 | 88-96 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 14 | 75-85 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 6 | 70-80 |
| 6 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 16 | 60-75 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: General workflow for Suzuki coupling synthesis.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(5-Bromopyridin-2-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-(5-Bromopyridin-2-YL)ethanol. This versatile building block is a valuable starting material for the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.
The 2-(pyridin-2-yl)ethanol scaffold is a key intermediate in the synthesis of various biologically active compounds. For instance, the derivative 2-(5-ethylpyridin-2-yl)ethanol is a crucial intermediate in the production of the antidiabetic drug pioglitazone.[1] The ability to functionalize the 5-position of the pyridine ring through cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics.
General Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions with this compound.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on established procedures for similar 2-bromopyridine substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 88[1] |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
-
Schlenk flask or sealed tube
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] It is a valuable method for the synthesis of substituted alkenes.
Data Presentation: Heck Coupling
The following table presents typical conditions for the Heck coupling of this compound with various alkenes, based on reactions with analogous bromopyridines.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 70-85 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 130 | 4 | ~99[3] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 24 | 75-90 |
| 4 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 80 | 18 | 65-80 |
Experimental Protocol: Heck Coupling
This protocol provides a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube or pressure vessel
Procedure:
-
To a dry sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[4]
Data Presentation: Sonogashira Coupling
The following table summarizes representative reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes, based on similar bromopyridine substrates.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 85-95[1] |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[5] |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 60 | 6 | 70-85 |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 80 | 5 | 80-90 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[6]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination
The following table provides representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines, based on data for similar 2-bromopyridines.[7][8]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | 80 | 4 | 55-98[7] |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | THF | 80 | 12 | 80-90 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Sealed tube or pressure vessel
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and BINAP.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse range of 5-substituted pyridine derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions offer efficient methods for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. The protocols and data provided herein, based on established methodologies for analogous substrates, serve as a valuable guide for researchers in the fields of medicinal chemistry and drug development to explore the synthetic potential of this important building block. Optimization of the reaction conditions for specific coupling partners will be crucial for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. jmcct.com [jmcct.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(5-Bromopyridin-2-YL)ethanol in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(5-Bromopyridin-2-YL)ethanol as a versatile building block in the synthesis of novel kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, known to form key interactions with the ATP-binding site of numerous kinases.[1][2][3] The strategic placement of a bromine atom on the pyridine ring offers a versatile handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to achieve potent and selective kinase inhibition.[1][4][5]
Introduction: The Potential of this compound in Kinase Inhibitor Design
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Small molecule kinase inhibitors have emerged as a significant class of targeted therapeutics.[1][6] The compound this compound, with its 2,5-substituted pyridine core, presents a valuable starting point for the synthesis of kinase inhibitors. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.[5][7] This enables the systematic exploration of the chemical space within the kinase active site to optimize inhibitor potency and selectivity. The ethanol side chain at the 2-position can participate in hydrogen bonding interactions or serve as a point for further functionalization to enhance pharmacokinetic properties.[1]
Potential Kinase Targets
Kinase inhibitors featuring a substituted pyridine core have been developed against a wide range of kinase families. Based on the structural motifs present in this compound derivatives, potential kinase targets include, but are not limited to:
-
Receptor Tyrosine Kinases (RTKs): such as VEGFR, EGFR, and FGFR.[1]
-
Non-Receptor Tyrosine Kinases: including members of the Src and Abl families.[1]
-
Serine/Threonine Kinases: such as p38 MAP kinase, PIM-1, and various Cyclin-Dependent Kinases (CDKs).[1][8]
The following table summarizes the inhibitory activity of representative kinase inhibitors containing a substituted pyridine scaffold. This data can guide the selection of target kinases for screening campaigns.
| Compound ID (Reference) | Target Kinase | IC50 |
| VRK1/2 Inhibitors | ||
| Compound 26[4][9] | VRK1 | 150 nM |
| BI-D1870[4][9] | VRK1 | 33 nM |
| CDK2 Inhibitors | ||
| Roscovitine[2] | CDK2/cyclin A2 | 0.39 µM |
| Compound 4[2] | CDK2/cyclin A2 | 0.24 µM |
| PIM-1 Inhibitors | ||
| Compound 12[2] | PIM-1 | 14.3 nM |
| Quercetin[8] | PIM-1 | Competitive Inhibitor |
| VEGFR2 Inhibitors | ||
| Staurosporine[10] | VEGFR2 | >0.1 µM |
| Compound 11[10] | VEGFR2 | 0.03 µM |
Experimental Protocols
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at the 5-position of the pyridine ring of this compound.[7][11][12]
Materials:
-
This compound
-
Arylboronic acids or arylboronic acid pinacol esters (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand, or Pd(dppf)Cl₂) (1-5 mol%)[6][7]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with a small amount of water[7][12]
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).[6]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).[6]
-
Heat the reaction mixture to 85-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[6][7]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase using a luminescence-based assay, which measures the amount of ATP remaining after the kinase reaction.[1][13][14]
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO.
-
Target kinase.
-
Kinase substrate (protein or peptide).
-
Kinase reaction buffer.
-
ATP solution (at a concentration close to the Kₘ for the target kinase).[13]
-
Commercially available kinase activity luminescent assay kit (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute these into the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To the wells of a white, opaque plate, add the diluted inhibitor compounds. Include controls for no inhibitor (DMSO vehicle only) and no enzyme.
-
Add the kinase to all wells except the "no enzyme" control.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.[1]
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software.
-
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Caption: Workflow for synthesis and screening of kinase inhibitors.
Caption: A typical screening cascade for identifying kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. 2.15. In Vitro Kinase Assay [bio-protocol.org]
- 4. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Application Note: The Utility of 2-(5-Bromopyridin-2-YL)ethanol in Fragment-Based Drug Discovery for Protein Kinase Inhibitors
Introduction
Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, offering an efficient path to novel lead compounds by screening low molecular weight fragments (typically < 300 Da).[1][2] These fragments, while often exhibiting weak affinity, bind efficiently to target proteins and serve as excellent starting points for rational, structure-guided optimization.[3][4] The fragment 2-(5-Bromopyridin-2-YL)ethanol is a versatile building block for FBDD campaigns, particularly those targeting protein kinases. Its structure combines several key features: a pyridine ring for potential hydrogen bonding and aromatic interactions in ATP-binding sites, a strategically placed bromine atom that serves as a handle for synthetic elaboration, and a flexible ethanol group that can explore nearby pockets and act as a vector for fragment growth.[5][6]
Key Structural Features and Rationale for Use
-
Pyridine Scaffold: The pyridine motif is a well-established "privileged scaffold" known to interact with the hinge region of numerous protein kinases, mimicking the adenine portion of ATP.[5]
-
Bromine Atom: The bromine at the 5-position provides a versatile handle for subsequent chemical modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This enables a straightforward "fragment growing" strategy to enhance potency and selectivity.
-
Ethanol Moiety: The 2-hydroxyethyl group can act as both a hydrogen bond donor and acceptor. Furthermore, it provides a flexible vector for synthetic elaboration, allowing chemists to grow the fragment into adjacent pockets of the target protein to improve binding affinity.
Hypothetical Application: Targeting Mitogen-Activated Protein Kinase (MAPK) Pathway
For the purpose of this application note, we will consider a hypothetical FBDD campaign targeting a protein kinase within the MAPK signaling cascade, such as p38α. Aberrant kinase activity is linked to numerous diseases, making kinases a major class of drug targets.[5][6] The workflow begins with screening a fragment library, including this compound, against the purified p38α protein to identify initial binders.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data from an FBDD campaign targeting p38α kinase with this compound as the starting fragment.
| Compound ID | Structure | Method | ΔTm (°C) | Kd (µM) | Ligand Efficiency (LE) |
| Frag-001 | This compound | TSA | +2.5 | - | - |
| Frag-001 | This compound | ITC | - | 850 | 0.35 |
| Opt-001 | 2-(5-(phenyl)pyridin-2-yl)ethanol | ITC | - | 120 | 0.38 |
| Opt-002 | 2-(5-(3-methoxyphenyl)pyridin-2-yl)ethanol | ITC | - | 45 | 0.41 |
Experimental Protocols
Protocol 1: Primary Screening via Thermal Shift Assay (TSA)
This protocol outlines a method for rapidly screening fragments to identify compounds that bind to and stabilize the target protein, indicated by an increase in its melting temperature (Tm).[9][10]
Materials:
-
Purified target protein (e.g., p38α kinase)
-
This compound and other fragment library compounds
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl
-
384-well PCR plates
-
Real-Time PCR instrument capable of performing a melt curve
Procedure:
-
Protein Preparation: Dilute the stock solution of p38α kinase to a final concentration of 2 µM in the Assay Buffer.
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Create a working plate by diluting this to 10 mM in Assay Buffer (final DMSO concentration will be 10%).
-
Assay Mixture Preparation: Prepare a master mix containing the 2 µM protein solution and SYPRO Orange dye at a 1:1000 final dilution.
-
Plate Loading:
-
Dispense 19.8 µL of the protein/dye master mix into each well of a 384-well PCR plate.
-
Add 0.2 µL of the 10 mM fragment working solution to the appropriate wells for a final fragment concentration of 100 µM and a final DMSO concentration of 1%.
-
For control wells, add 0.2 µL of 10% DMSO in Assay Buffer.
-
-
Data Acquisition:
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 10 minutes.
-
Place the plate in a Real-Time PCR instrument.
-
Run a melt curve protocol, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential binding event.
-
Protocol 2: Hit Validation and Characterization by Isothermal Titration Calorimetry (ITC)
ITC is used to validate hits from the primary screen and to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[11][12][13]
Materials:
-
Purified target protein (e.g., p38α kinase)
-
Confirmed fragment hit (e.g., this compound)
-
Dialysis Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl (must be identical for protein and fragment)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified p38α kinase extensively against the Dialysis Buffer. After dialysis, determine the precise protein concentration and dilute to a final concentration of 20 µM.
-
Dissolve the fragment in the final dialysis buffer to a concentration of 400 µM. Ensure the buffer for both protein and fragment is identical to minimize heats of dilution.[13]
-
Degas both solutions for 15 minutes prior to use.
-
-
ITC Experiment Setup:
-
Set the experimental temperature to 25 °C.
-
Load the 20 µM protein solution into the sample cell (~300 µL).
-
Load the 400 µM fragment solution into the injection syringe (~100 µL).
-
-
Titration:
-
Perform an initial injection of 0.5 µL, followed by 19 subsequent injections of 2 µL each, with a 150-second spacing between injections to allow the system to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of fragment to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry (n).
-
Protocol 3: Fragment Elaboration via Suzuki-Miyaura Coupling
This protocol describes a general method for growing the initial fragment hit by coupling an arylboronic acid to the bromine atom of this compound.[7][8][14]
Materials:
-
This compound
-
An appropriate arylboronic acid (e.g., 3-methoxyphenylboronic acid)
-
Pd(dppf)Cl₂ (palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup:
-
To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
-
Degassing:
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the elaborated compound.
-
-
Characterization: Confirm the structure of the purified product using ¹H NMR and Mass Spectrometry. The new, larger molecule can then be re-evaluated using ITC to determine its binding affinity.
Visualizations
Caption: FBDD workflow from screening to optimization.
Caption: Inhibition of a hypothetical kinase pathway.
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. selvita.com [selvita.com]
- 3. biosolveit.de [biosolveit.de]
- 4. drughunter.com [drughunter.com]
- 5. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MagHelix™ Thermal Shift Assay (TSA) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 12. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
Derivatization of the Hydroxyl Group of 2-(5-Bromopyridin-2-YL)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of 2-(5-Bromopyridin-2-YL)ethanol. This versatile building block is of significant interest in medicinal chemistry and materials science, and modification of its hydroxyl group allows for the synthesis of a diverse range of analogues with potentially altered biological activity, solubility, and other physicochemical properties. The following sections detail common derivatization strategies, including esterification (O-acylation), etherification (O-alkylation), sulfonylation, and carbamate formation.
Overview of Derivatization Strategies
The hydroxyl group of this compound is a primary alcohol, offering a reactive site for a variety of chemical transformations. The choice of derivatization strategy depends on the desired functional group to be introduced, which in turn is guided by the specific application, such as structure-activity relationship (SAR) studies in drug discovery.
A general overview of the derivatization reactions covered in these notes is presented below:
Caption: General derivatization strategies for the hydroxyl group of this compound.
O-Acylation (Esterification)
The formation of esters is a common method to modify the properties of a parent alcohol. Esters can act as prodrugs, improve membrane permeability, or alter the binding affinity to a biological target. O-acylation of this compound can be achieved using various acylating agents such as acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct.
Data Presentation: O-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 2 | ~95% (estimated) |
| 2 | Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | 4 | ~90% (estimated) |
| 3 | Acetic Anhydride | Pyridine | Dichloromethane (DCM) | 3 | ~92% (estimated) |
Note: The yields provided are estimates based on general acylation reactions of similar substrates and may vary depending on specific reaction conditions and purification methods.
Experimental Protocol: Synthesis of 2-(5-Bromopyridin-2-YL)ethyl acetate
This protocol describes a general procedure for the acetylation of this compound using acetyl chloride.
Caption: Workflow for the O-Acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and pyridine (2.0 eq) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(5-Bromopyridin-2-YL)ethyl acetate.
O-Alkylation (Etherification)
The Williamson ether synthesis is a widely used method for preparing ethers.[2][3][4][5][6] This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[2][3][5][6] This method is particularly effective for synthesizing ethers from primary alcohols like this compound.
Data Presentation: O-Alkylation Reactions
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | Tetrahydrofuran (THF) | 6 | ~85% (estimated) |
| 2 | Benzyl Bromide | NaH | Tetrahydrofuran (THF) | 8 | ~80% (estimated) |
| 3 | Ethyl Bromide | K₂CO₃ | Acetonitrile (ACN) | 12 | ~75% (estimated) |
Note: The yields provided are estimates based on general Williamson ether synthesis protocols and may vary.
Experimental Protocol: Synthesis of 2-(2-(Benzyloxy)ethyl)-5-bromopyridine
This protocol outlines a general procedure for the benzylation of this compound.
Caption: Workflow for the O-Alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sulfonylation
Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for further synthetic transformations. They can also be stable final compounds with potential biological activities. The hydroxyl group of this compound can be converted to a sulfonate ester by reaction with a sulfonyl chloride in the presence of a base.
Data Presentation: Sulfonylation Reactions
| Entry | Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methanesulfonyl Chloride | Triethylamine | Dichloromethane (DCM) | 2 | ~90% (estimated) |
| 2 | p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane (DCM) | 6 | ~88% (estimated) |
Note: The yields provided are estimates based on general sulfonylation reactions and may vary.
Experimental Protocol: Synthesis of 2-(5-Bromopyridin-2-YL)ethyl methanesulfonate
This protocol provides a general method for the synthesis of the mesylate derivative.
Caption: Workflow for the Sulfonylation of this compound.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Carbamate Formation
Carbamates are functional groups that can be found in many pharmaceuticals and agrochemicals. They are typically formed by the reaction of an alcohol with an isocyanate. This reaction is often rapid and proceeds without the need for a catalyst, although one can be used to accelerate the reaction with less reactive isocyanates.
Data Presentation: Carbamate Formation Reactions
| Entry | Isocyanate | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl Isocyanate | None | Dichloromethane (DCM) | 1 | ~98% (estimated) |
| 2 | Ethyl Isocyanate | None | Dichloromethane (DCM) | 2 | ~95% (estimated) |
Note: The yields provided are estimates based on general carbamate formation reactions and may vary.
Experimental Protocol: Synthesis of 2-(5-Bromopyridin-2-YL)ethyl phenylcarbamate
This protocol describes a general procedure for the formation of a carbamate derivative.
Caption: Workflow for Carbamate Formation from this compound.
Materials:
-
This compound
-
Phenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Hexanes (for recrystallization)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add phenyl isocyanate (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes) or by flash column chromatography on silica gel if necessary.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any new chemical reaction. The estimated yields are for illustrative purposes and actual yields may vary.
References
Application Notes and Protocols for the Functionalization of 2-(5-Bromopyridin-2-YL)ethanol
Introduction
2-(5-Bromopyridin-2-YL)ethanol is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a reactive bromine atom on the pyridine ring and a primary alcohol provides two distinct points for chemical modification. Functionalization of the 5-position of the pyridine ring is a key strategy for developing libraries of novel compounds with diverse pharmacological profiles.[1] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound, a cornerstone of modern synthetic chemistry for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] These methods enable the synthesis of complex molecular architectures from this versatile precursor.[4]
General Considerations
All reactions described should be performed under an inert atmosphere, such as argon or nitrogen, using anhydrous solvents unless otherwise specified. Reagents should be of high purity for optimal results. Reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
General Experimental Workflow
The functionalization of this compound via palladium-catalyzed cross-coupling reactions follows a standardized workflow. This process involves the careful assembly of reagents under an inert atmosphere, reaction execution with heating, and concludes with product work-up and purification.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(5-Bromopyridin-2-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This reaction has become an indispensable tool in medicinal chemistry and drug development for the construction of complex molecular architectures from readily available building blocks.[2] These complex structures are often key to the biological activity of pharmaceutical compounds.[3] This document provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 2-(5-Bromopyridin-2-yl)ethanol with various arylboronic acids. The resulting 2-(5-arylpyridin-2-yl)ethanol scaffolds are of significant interest in the development of novel therapeutics.
The general transformation involves the palladium-catalyzed reaction of this compound with an arylboronic acid in the presence of a base. The reaction is compatible with a wide range of functional groups and typically proceeds under mild conditions, making it a highly attractive method for late-stage functionalization in synthetic routes.[4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The pyridine nitrogen in the substrate can potentially coordinate to the palladium catalyst, which may influence the reaction kinetics. The presence of the hydroxyl group in this compound could also play a role, potentially through coordination to the metal center or by affecting the solubility of the reactants.[7]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, (4-Methoxyphenyl)boronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(5-arylpyridin-2-yl)ethanol.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are based on typical outcomes for similar Suzuki coupling reactions of bromopyridines.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 10 | 80-90 |
| 3 | (3-Chlorophenyl)boronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 75-85 |
| 4 | (2-Thienyl)boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-(5-Bromopyridin-2-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromopyridin-2-YL)ethanol is a key building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive bromine atom for cross-coupling reactions and a primary alcohol for further derivatization, makes it a valuable intermediate in drug discovery and development. This document provides a detailed protocol for the scalable synthesis of this compound, designed for researchers and professionals in the pharmaceutical and chemical industries. The presented methodology is robust, scalable, and utilizes readily available starting materials.
Overall Synthetic Strategy
The scale-up synthesis of this compound is proposed via a two-step process starting from the commercially available 2-aminopyridine. The first step involves the synthesis of the key intermediate, 2,5-dibromopyridine. The second, crucial step is a selective Grignard reaction at the 2-position of 2,5-dibromopyridine, followed by a reaction with ethylene oxide to introduce the desired 2-hydroxyethyl group.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Scale-up Synthesis of 2,5-Dibromopyridine
This protocol is adapted from established procedures for the synthesis of 2,5-dibromopyridine from 2-aminopyridine, which can be achieved with a total yield of approximately 83%.[1] The process involves the bromination of 2-aminopyridine to 2-amino-5-bromopyridine, followed by a Sandmeyer reaction.[1][2][3]
Materials and Reagents:
-
2-Aminopyridine
-
Acetic Anhydride
-
Bromine
-
Sodium Hydroxide
-
Hydrobromic Acid (48%)
-
Sodium Nitrite
-
Cuprous Bromide (catalyst)
-
Toluene
-
Ethanol
-
Diatomaceous earth
-
Anhydrous Magnesium Sulfate
Equipment:
-
Large-scale reaction vessel (glass-lined or stainless steel) with overhead stirrer, temperature probe, and addition funnel
-
Heating and cooling system
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Acetylation of 2-Aminopyridine:
-
In a suitable reaction vessel, charge 2-aminopyridine and acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until completion.
-
-
Bromination:
-
Cool the reaction mixture to 20-25°C.
-
Slowly add liquid bromine dropwise, maintaining the temperature between 45-55°C.
-
After the addition is complete, stir for an additional 2-3 hours.
-
Add water to dissolve all solids.
-
Carefully add a sodium hydroxide solution to precipitate the product.
-
Stir for 30-40 minutes, then filter the solid, wash with water, and dry to obtain 2-amino-5-bromopyridine. Recrystallize from ethanol for higher purity.
-
-
Sandmeyer Reaction:
-
To a solution of hydrobromic acid, add a catalytic amount of cuprous bromide.
-
Cool the solution to -5 to 15°C and add the 2-amino-5-bromopyridine portion-wise.
-
Slowly add a solution of sodium nitrite, maintaining the temperature in the specified range.
-
Stir for 2-5 hours after the addition is complete.
-
Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7-8.
-
The crude 2,5-dibromopyridine can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., toluene).
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Quantitative Data for Synthesis of 2,5-Dibromopyridine:
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [1] |
| Intermediate | 2-Amino-5-bromopyridine | [2][3] |
| Final Product | 2,5-Dibromopyridine | [1] |
| Overall Yield | ~83% | [1] |
| Purity | >98% (after distillation) | N/A |
Protocol 2: Scale-up Synthesis of this compound
This protocol describes the selective functionalization of 2,5-dibromopyridine at the 2-position via a Grignard reaction, followed by reaction with ethylene oxide to yield the target compound. The reaction of Grignard reagents with ethylene oxide is a known method to produce primary alcohols.[4][5][6]
Materials and Reagents:
-
2,5-Dibromopyridine
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylene Oxide
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
Dry, inert atmosphere reaction setup (e.g., Schlenk line or glovebox)
-
Reaction vessel with mechanical stirrer, condenser, dropping funnel, and thermometer
-
Cooling bath (ice-salt or dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a crystal of iodine.
-
Add a solution of 2,5-dibromopyridine in anhydrous THF dropwise to initiate the reaction. An external heat source may be required initially.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining 2,5-dibromopyridine solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution to -10 to 0°C in an ice-salt bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in anhydrous THF dropwise. This step is highly exothermic and requires careful temperature control.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data for Synthesis of this compound:
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromopyridine | N/A |
| Key Reagent | Ethylene Oxide | [4][5][6] |
| Product | This compound | N/A |
| Expected Yield | 60-70% (estimated) | N/A |
| Purity | >95% (after chromatography) | N/A |
Reaction Pathway and Workflow Diagrams
Figure 2: Reaction pathway for the synthesis of 2,5-Dibromopyridine.
Figure 3: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Grignard Reagents: Highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be conducted under strictly anhydrous and inert conditions.
-
Ethylene Oxide: Highly flammable and carcinogenic. It is a gas at room temperature and should be handled with extreme caution in a well-ventilated area, preferably in a closed system.
-
Exothermic Reactions: Both the Grignard formation and the reaction with ethylene oxide are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.
Conclusion
The provided application notes and protocols describe a scalable and efficient synthesis of this compound. The two-step approach, starting from readily available 2-aminopyridine, offers a practical route for producing this valuable building block in quantities suitable for drug development and other research applications. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.
References
- 1. heteroletters.org [heteroletters.org]
- 2. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. youtube.com [youtube.com]
- 6. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
Application Note and Protocol: Purification of 2-(5-Bromopyridin-2-YL)ethanol by Column Chromatography
This document provides a detailed protocol for the purification of 2-(5-Bromopyridin-2-YL)ethanol using silica gel column chromatography. This technique is essential for obtaining a high-purity compound, which is critical for researchers, scientists, and professionals in drug development.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its purity is paramount for subsequent synthetic steps and biological assays. Column chromatography is a widely used and effective method for purifying compounds like this from crude reaction mixtures. The protocol herein describes the stationary phase, mobile phase selection, sample preparation, and elution procedure to achieve high purity.
Materials and Methods
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)[1]
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Triethylamine (optional, for basic compounds)[2]
-
Dichloromethane (for sample loading)
-
Sand (acid-washed)
-
Cotton or Glass Wool[1]
-
Chromatography Column[1]
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Collection tubes[1]
-
Rotary Evaporator
Instrumentation:
-
Fume Hood
-
UV Lamp (254 nm) for TLC visualization
-
Glassware (beakers, flasks, etc.)
Experimental Protocol
1. Eluent System Selection via Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal eluent system using TLC.[1][3] A good eluent system will provide a retention factor (Rf) of approximately 0.3 for the desired compound.
-
Prepare several small beakers with different ratios of ethyl acetate in hexanes (e.g., 10:90, 20:80, 30:70).
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane.
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each TLC plate in a different eluent mixture.
-
Visualize the plates under a UV lamp (254 nm).
-
The optimal eluent system is the one that gives good separation between the desired product and impurities, with the product spot having an Rf value around 0.3. For pyridine derivatives, a common starting point is a mixture of ethyl acetate and hexanes.[1] If streaking or tailing of spots is observed, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve the separation.[2]
2. Column Preparation
-
Select an appropriately sized chromatography column based on the amount of crude product to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (approximately 1 cm) over the cotton plug.[1]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).[3]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[1]
-
Add another thin layer of sand on top of the packed silica gel.[1]
-
Drain the excess eluent until the solvent level is just at the top of the sand layer.[1]
3. Sample Loading
There are two common methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.[1] Carefully add the sample solution to the top of the column using a pipette.[1]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[3] Carefully add this powder to the top of the column. This method is often preferred for better separation.
4. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).[3]
-
Apply gentle pressure to the top of the column to start the flow.
-
Collect the eluate in separate fractions using test tubes.[1]
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. A common gradient for similar compounds is starting with a low percentage of ethyl acetate in hexanes and gradually increasing it.[2][3]
5. Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]
-
Spot a small amount from each fraction onto a TLC plate and develop it in the optimized eluent system.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.[1]
Data Presentation
The following table summarizes typical results for the purification of a bromo-substituted pyridine ethanol derivative by column chromatography. The actual yield and purity will depend on the specific reaction conditions and the purity of the crude material.
| Parameter | Condition/Value |
| Stationary Phase | Silica Gel (230-400 mesh)[2] |
| Eluent System | Gradient: n-Hexane to 30% Ethyl Acetate in n-Hexane[2] |
| Loading Method | Dry loading with silica gel[2] |
| Typical Yield | 75-85%[2] |
| Purity (by GC-MS or NMR) | >98%[2] |
Visualization
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-(5-Bromopyridin-2-YL)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(5-Bromopyridin-2-YL)ethanol in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the common causes?
A1: Low yields with this substrate are often attributed to a combination of factors inherent to its structure. The primary challenges include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively halting or slowing down the catalytic cycle.
-
Substrate Reactivity: While the carbon-bromine bond at the 5-position of the pyridine ring is generally reactive enough for Suzuki coupling, the electronic properties of the pyridine ring can influence the oxidative addition step.
-
Side Reactions: Competing side reactions such as protodeboronation of the boronic acid/ester and homocoupling of the coupling partners can consume starting materials and reduce the yield of the desired product.
-
Role of the Hydroxyl Group: The free hydroxyl group in the ethanol moiety can potentially interact with the catalyst or reagents. While often tolerated, under certain basic conditions, it could lead to undesired side reactions or solubility issues.
Q2: What are the most common side reactions I should be aware of, and how can I minimize them?
A2: The most prevalent side reactions in Suzuki couplings with this compound are:
-
Protodeboronation: This is the hydrolysis of the boronic acid or boronic ester to the corresponding arene, effectively removing it from the reaction mixture. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) and ensure anhydrous reaction conditions where possible. Using a milder base can also sometimes reduce the rate of protodeboronation.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the bromopyridine. Rigorous deoxygenation of the reaction mixture is crucial to prevent homocoupling of the boronic acid. Using a slight excess of the bromopyridine can sometimes suppress its homocoupling.
-
Dehalogenation: The bromo-group on the pyridine can be replaced by a hydrogen atom. This can be more prevalent at higher temperatures and with certain ligand/base combinations. Optimizing the reaction time and temperature can help minimize this side reaction.
Q3: Do I need to protect the hydroxyl group on this compound before performing the Suzuki coupling?
A3: In many cases, the hydroxyl group does not require protection for a successful Suzuki coupling. The reaction is often tolerant of free hydroxyl groups. However, if you are experiencing low yields or complex side-product formation, protection of the alcohol as a silyl ether (e.g., TBS ether) or another stable protecting group might be beneficial. This can prevent potential coordination of the hydroxyl group to the palladium center or undesired reactions with the base.
Q4: How do I choose the right catalyst, ligand, base, and solvent for my reaction?
A4: The selection of reaction components is critical for success. Here are some general guidelines:
-
Catalyst: Palladium catalysts are standard. Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ are common choices. For challenging couplings with heteroaryl halides, more advanced catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos), can be highly effective.
-
Ligand: If using a palladium source like Pd(OAc)₂, the addition of a phosphine ligand is necessary. Bulky, electron-rich phosphine ligands are generally preferred for couplings involving heteroaryl halides as they can promote the oxidative addition step and stabilize the catalytic species.
-
Base: The base is crucial for activating the boronic acid. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction, and screening different bases is often recommended. K₃PO₄ is often a good starting point for challenging couplings.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Common solvent systems include dioxane/water, toluene/water, and DMF/water. The choice of solvent can affect the solubility of the reagents and the reaction temperature.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method. The Pd(0) catalyst is oxygen-sensitive. 2. Use a Pre-catalyst: Consider using a more stable and active pre-catalyst, such as a Buchwald G3 pre-catalyst. 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial catalyst deactivation. |
| Catalyst Inhibition | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for heteroaryl couplings. 2. Change Palladium Source: If using Pd(PPh₃)₄, try a different catalyst like Pd(dppf)Cl₂. |
| Suboptimal Reaction Conditions | 1. Screen Bases: The choice of base is critical. Start with K₃PO₄ or Cs₂CO₃. If issues persist, screen other bases like K₂CO₃ or Na₂CO₃. 2. Vary Solvent System: Ensure all components are soluble. Try different solvent mixtures such as dioxane/water, toluene/water, or DMF/water. 3. Optimize Temperature: Gradually increase the reaction temperature (typically between 80-110 °C). Be aware that higher temperatures can also increase side reactions. |
| Poor Quality of Starting Materials | 1. Check Purity: Ensure the this compound and the boronic acid/ester are pure. 2. Use Fresh Boronic Acid/Ester: Boronic acids can degrade over time (protodeboronation or formation of anhydrides). Using a freshly opened or purified batch is recommended. Consider using a more stable boronic ester. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps |
| Protodeboronation | Excess water, strong base, prolonged reaction time. | 1. Use a Boronic Ester: Pinacol esters are generally more stable to hydrolysis. 2. Anhydrous Conditions: If possible with your base/solvent system, minimize water content. 3. Milder Base: Try a weaker base like Na₂CO₃ or KF. 4. Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions. |
| Homocoupling | Presence of oxygen, excess palladium catalyst. | 1. Rigorous Degassing: Ensure the reaction is set up under a strict inert atmosphere. 2. Stoichiometry Control: Use a slight excess of the bromopyridine relative to the boronic acid/ester. |
| Dehalogenation | High temperature, certain ligand/base combinations. | 1. Lower Temperature: If the reaction proceeds at a lower temperature, this can reduce dehalogenation. 2. Change Ligand/Base: Screen different ligand and base combinations. |
Data Presentation
The following table summarizes a comparison of different reaction conditions for the Suzuki coupling of similar bromopyridine substrates. Note: Yields are highly dependent on the specific boronic acid partner and reaction scale. This data should be used as a general guideline for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 60-85 |
| Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 75-95 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 80-98 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | t-BuOH/H₂O | 80 | 85-99 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization of reaction conditions for 2-(5-Bromopyridin-2-YL)ethanol synthesis
Technical Support Center: Synthesis of 2-(5-Bromopyridin-2-YL)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of this compound, a key intermediate for researchers in drug development and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective methods for synthesizing this compound involve the formation of a carbon-carbon bond at the 2-position of a 5-bromopyridine precursor. The two primary routes are:
-
Organometallic Addition to Ethylene Oxide: This involves creating a nucleophilic carbon at the 2-position of the pyridine ring, which then attacks ethylene oxide. This is typically achieved through:
-
Grignard Reaction: Formation of a pyridylmagnesium halide from 2,5-dibromopyridine, followed by reaction with ethylene oxide.[1][2]
-
Lithiation: Direct lithiation of 2,5-dibromopyridine at the 2-position using an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with ethylene oxide.[3]
-
-
Reduction of a Ketone Precursor: This two-step process involves:
-
First, synthesizing 2-acetyl-5-bromopyridine.
-
Then, reducing the ketone functionality to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).
-
Q2: Why is 2,5-dibromopyridine the recommended starting material for organometallic routes?
A2: 2,5-Dibromopyridine is the ideal starting material for Grignard or lithiation reactions due to the differential reactivity of the bromine atoms. The bromine at the 2-position is more susceptible to metal-halogen exchange than the bromine at the 5-position. This regioselectivity allows for the preferential formation of the organometallic intermediate at the desired position, which can then be functionalized.
Q3: What are the critical parameters to control during the Grignard/Lithiation reaction?
A3: Key parameters for a successful synthesis include:
-
Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture. All glassware must be oven- or flame-dried, and all solvents and reagents must be anhydrous. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: These reactions are typically initiated and carried out at low temperatures (e.g., -78°C for lithiation, 0-20°C for Grignard formation) to prevent side reactions and ensure selectivity.[1][3]
-
Stoichiometry: Precise control of the molar ratios of the starting material, the organometallic reagent (or magnesium), and the electrophile (ethylene oxide) is crucial for maximizing yield and minimizing byproducts.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to separate the starting material (2,5-dibromopyridine) from the desired product. Staining with potassium permanganate can help visualize the product, which contains an alcohol functional group. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used on quenched aliquots.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete formation of the organometallic intermediate (Grignard or Lithiated Pyridine) | Ensure magnesium turnings (for Grignard) are fresh and activated. A small crystal of iodine can be used to initiate the Grignard reaction. For lithiation, ensure the n-BuLi is properly titrated and fresh. |
| Presence of moisture in the reaction | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under a strictly inert atmosphere. |
| Poor quality of starting materials | Use freshly purchased or purified 2,5-dibromopyridine and high-purity ethylene oxide. |
| Incorrect reaction temperature | Maintain the recommended low temperatures during the formation of the organometallic reagent and the addition of ethylene oxide to prevent decomposition and side reactions. |
| Side reactions of the organometallic intermediate | The intermediate can react with the solvent or other electrophilic species. Ensure the solvent is appropriate (e.g., THF, toluene) and that no stray electrophiles are present. |
| Inefficient reaction with ethylene oxide | Ethylene oxide is a gas at room temperature. Ensure it is properly dissolved in an anhydrous solvent and added slowly to the reaction mixture at low temperature. A sealed reaction vessel may be necessary. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Formation of the 5-substituted isomer | This can occur if the metal-halogen exchange happens at the 5-position. Using non-coordinating solvents like toluene can favor lithiation at the 2-position.[3] |
| Formation of di-substituted product | If an excess of the organometallic reagent is used, both bromine atoms may be substituted. Use a stoichiometric amount (or slight excess) of n-BuLi or magnesium relative to the 2,5-dibromopyridine. |
| Formation of Wurtz-type coupling products (bipyridines) | This can happen if the organometallic intermediate reacts with unreacted 2,5-dibromopyridine. Slow addition of the organolithium or Grignard reagent can minimize this. |
| Polymerization of ethylene oxide | The organometallic reagent can catalyze the polymerization of ethylene oxide. Add the ethylene oxide solution slowly to a well-stirred reaction mixture to ensure it reacts with the pyridyl nucleophile rather than initiating polymerization. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is based on the principles of Grignard reagent formation from 2,5-dibromopyridine and subsequent reaction with ethylene oxide.
Materials:
-
2,5-Dibromopyridine
-
Magnesium turnings
-
Isopropylmagnesium chloride (can be used to initiate)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylene oxide (as a solution in anhydrous THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon), add magnesium turnings (1.2 eq.) to a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Add a solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous THF to the dropping funnel and add a small portion to the magnesium turnings. If the reaction does not start, add a small crystal of iodine or a few drops of isopropylmagnesium chloride. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
Reaction with Ethylene Oxide: Cool the Grignard solution to 0°C in an ice bath. Slowly add a pre-cooled solution of ethylene oxide (1.5 eq.) in anhydrous THF via cannula or dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Quenching: After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Synthesis via Lithiation
This protocol is adapted from procedures for the selective lithiation of 2,5-dibromopyridine.[3]
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Toluene
-
Ethylene oxide (as a solution in anhydrous toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous toluene.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the mixture at -78°C for 1-2 hours.
-
Reaction with Ethylene Oxide: Slowly add a pre-cooled solution of ethylene oxide (1.5 eq.) in anhydrous toluene via cannula, keeping the temperature at -78°C.
-
Quenching: After the addition, stir the reaction at -78°C for 1 hour. Then, allow the reaction to slowly warm to -10°C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
The optimization of the lithiation reaction can be guided by the choice of solvent, which influences the regioselectivity of the metal-halogen exchange.
Table 1: Effect of Solvent on Regioselectivity of Lithiation
| Solvent | Ratio of 2-lithio-5-bromopyridine to 5-lithio-2-bromopyridine | Reference |
| Toluene (non-coordinating) | Predominantly 2-lithio-5-bromopyridine | [3] |
| THF (coordinating) | ~5.8 : 1 | [3] |
| Diethyl Ether (coordinating) | ~12 : 1 | [3] |
| MTBE (coordinating) | ~6.3 : 1 | [3] |
Note: Higher ratios favor the formation of the desired precursor to this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis of 2-(5-Bromopyridin-2-YL)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-(5-Bromopyridin-2-YL)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most effective and common synthetic route is a nucleophilic addition of a 2-pyridyl organometallic species to ethylene oxide. This is typically achieved through the selective lithiation of 2,5-dibromopyridine at the 2-position, followed by quenching the resulting organolithium intermediate with ethylene oxide. This method directly forms the desired carbon-carbon bond and introduces the ethanol side chain.
Q2: Why is selective lithiation of 2,5-dibromopyridine at the 2-position favored?
A2: The selectivity of lithiation is highly dependent on the reaction conditions. Using a non-coordinating solvent like toluene at low temperatures (-78°C) favors the formation of 2-lithio-5-bromopyridine.[1] This is because the nitrogen atom in the pyridine ring directs the deprotonation to the adjacent C2 position. In contrast, coordinating solvents can alter this selectivity.
Q3: What are the primary challenges and side reactions in this synthesis?
A3: The main challenges include:
-
Lack of selective lithiation: Formation of 5-lithio-2-bromopyridine or the dilithiated species can occur if reaction conditions are not optimal.
-
Low reaction temperature: Maintaining a consistently low temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Moisture sensitivity: Organolithium reagents are extremely sensitive to moisture and atmospheric carbon dioxide. Rigorous anhydrous and inert conditions are mandatory for a successful reaction.
-
Ethylene oxide handling: Ethylene oxide is a low-boiling, flammable, and toxic gas, requiring careful handling and precise addition.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) after quenching small aliquots of the reaction mixture. The disappearance of the 2,5-dibromopyridine starting material and the appearance of the more polar product spot indicates the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze quenched aliquots for a more detailed assessment of product formation and byproduct distribution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive n-butyllithium (n-BuLi) reagent. | 1. Titrate the n-BuLi solution before use to determine its exact molarity. Use a fresh, properly stored bottle if necessary. |
| 2. Presence of moisture or protic impurities in the reaction setup. | 2. Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). | |
| 3. Reaction temperature was not low enough. | 3. Maintain a reaction temperature of -78°C (dry ice/acetone bath) during the lithiation and addition of ethylene oxide. | |
| Formation of Multiple Products (Isomers) | 1. Non-selective lithiation. | 1. Use a non-coordinating solvent like toluene. Add the n-BuLi slowly to the solution of 2,5-dibromopyridine to maintain a low localized concentration. Ensure the temperature is strictly maintained at -78°C.[1] |
| Low Yield with Significant Starting Material Remaining | 1. Insufficient n-BuLi. | 1. Use a slight excess of freshly titrated n-BuLi (e.g., 1.05-1.1 equivalents). |
| 2. Inefficient quenching with ethylene oxide. | 2. Ensure the ethylene oxide is delivered efficiently to the reaction mixture. This can be done by bubbling gaseous ethylene oxide through the solution or by adding a pre-cooled solution of ethylene oxide in an anhydrous solvent. | |
| Formation of Polymeric or Tarry Byproducts | 1. Reaction warmed up prematurely. | 1. Maintain the low temperature throughout the reaction and quenching process. Only allow the reaction to warm to room temperature after the quenching is complete. |
| 2. Excess ethylene oxide. | 2. Carefully control the stoichiometry of ethylene oxide. |
Experimental Protocol: Synthesis of this compound
This protocol is based on the selective lithiation of 2,5-dibromopyridine followed by reaction with ethylene oxide.
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (in hexanes)
-
Anhydrous Toluene
-
Ethylene Oxide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a septum.
-
Initial Solution: Under an inert atmosphere, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous toluene.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the mixture at -78°C for 1-2 hours.
-
Reaction with Ethylene Oxide: While maintaining the temperature at -78°C, bubble ethylene oxide gas (1.2 eq) through the reaction mixture for 30-60 minutes, or add a pre-cooled solution of ethylene oxide in anhydrous toluene.
-
Quenching: After the addition of ethylene oxide, continue stirring at -78°C for another hour. Then, slowly warm the reaction mixture to 0°C and quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 2-(5-Bromopyridin-2-YL)ethanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the purification challenges of 2-(5-Bromopyridin-2-YL)ethanol and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Difficulty in Separating the Product from Starting Materials by Column Chromatography
-
Question: I am having trouble separating my target compound from unreacted starting materials, such as 5-bromo-2-hydroxypyridine, using column chromatography. What can I do?
-
Answer: This is a common challenge, often arising from suboptimal separation conditions. Here are several strategies to improve your separation:
-
Optimize the Solvent System: The polarity of the eluent is critical for achieving good separation. For polar aromatic compounds like this compound, a gradient elution is often more effective than an isocratic one.[1] Start with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. A good target Rf value for your desired compound on a TLC plate is around 0.3 to ensure good separation on the column.[1]
-
Column Loading: Avoid overloading the column. A general guideline is to use a silica gel to crude product weight ratio of 20-50:1.[1] Overloading can lead to broad peaks and poor separation.
-
Co-elution of Impurities: If impurities have a similar polarity to your product, consider switching to a different stationary phase, such as alumina, or using a different solvent system.[1] For basic compounds like pyridine derivatives, adding a small amount of a modifier like triethylamine to the eluent can improve peak shape and separation.[1]
-
Alternative Chromatography Techniques: If your compound is highly polar and streaks on the column, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable purification methods.[1]
-
Issue 2: The Product "Oils Out" During Recrystallization
-
Question: My product forms an oil instead of crystals during recrystallization. How can I resolve this?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is often due to the presence of impurities or an inappropriate solvent choice.[1] Consider the following solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Common solvent pairs include ethanol/water or ethyl acetate/hexanes.[1]
-
Further Purification: The presence of significant impurities can lower the melting point and promote oiling out. It may be necessary to perform another purification step, such as a second column chromatography, before attempting recrystallization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the likely impurities?
A1: A common method for synthesizing similar 2-hydroxyethyl-pyridyl ethers is the Williamson ether synthesis.[1] This reaction involves the deprotonation of a hydroxypyridine (in this case, 5-bromo-2-hydroxypyridine) to form an alkoxide, which then reacts with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol).[1]
The primary impurities to expect from this synthesis are:
-
Unreacted Starting Materials: 5-bromo-2-hydroxypyridine and the 2-haloethanol.
-
Byproducts from Side Reactions: Elimination reactions can occur, especially with secondary or tertiary alkyl halides, leading to the formation of alkenes.[2][3]
-
Hydrolysis Products: If water is present during the reaction, it can quench the base and lead to hydrolysis of reactants.[1]
Q2: How can I monitor the progress of the synthesis reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[1] You will need to identify a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between your starting materials and the desired product. The reaction is considered complete when the limiting reactant (typically the 5-bromo-2-hydroxypyridine) is no longer visible on the TLC plate.[1]
Q3: What are the best practices for column chromatography of pyridine derivatives?
A3: Pyridine derivatives can be challenging to purify by column chromatography due to their basic nature, which can lead to interactions with the acidic silanol groups on silica gel, causing peak tailing. To mitigate this, you can:
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase.[4] The TEA will interact with the active silanol sites, reducing their interaction with your pyridine compound and improving peak shape.[4]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.0 can protonate the silanol groups, minimizing their interaction with the basic pyridine.[4]
-
Use an Alternative Stationary Phase: If peak tailing remains an issue, consider using a less acidic or more inert stationary phase, such as end-capped silica or alumina.[4]
Data Presentation
Table 1: Troubleshooting Summary for Purification of this compound Derivatives
| Problem | Possible Cause | Suggested Solution | Key Parameters to Monitor |
| Poor Separation in Column Chromatography | Inappropriate solvent system; Column overloading; Co-elution of impurities | Optimize eluent polarity with a gradient; Use a 20-50:1 silica to crude ratio; Add triethylamine to the eluent; Try an alternative stationary phase (e.g., alumina) | Rf value on TLC; Peak shape and resolution |
| "Oiling Out" During Recrystallization | Inappropriate solvent; Presence of impurities | Use a solvent pair (e.g., ethanol/water); Add more solvent after re-dissolving; Perform further purification before recrystallization | Cloud point; Crystal formation upon cooling |
| Peak Tailing in Chromatography | Interaction of basic pyridine with acidic silica gel | Add a competing base (e.g., triethylamine) to the eluent; Lower the mobile phase pH; Use an end-capped silica or alumina column | Peak symmetry |
| Low or No Yield from Synthesis | Incomplete deprotonation; Presence of water | Use a strong, non-nucleophilic base (e.g., NaH); Ensure anhydrous conditions | Disappearance of starting material by TLC |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound derivatives using flash column chromatography.
-
Sample Preparation: After the reaction work-up (e.g., aqueous extraction and drying of the organic layer), concentrate the crude product under reduced pressure. For optimal separation, it is recommended to adsorb the crude material onto a small amount of silica gel (dry loading).[5]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column of appropriate size.[1]
-
Loading: Carefully load the dried silica with the adsorbed product onto the top of the packed column.[1]
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent throughout the separation (e.g., up to 50% ethyl acetate).[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[1]
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing solid this compound derivatives.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Conduct small-scale solubility tests to find a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).[1][5]
-
Dissolution: Place the crude or semi-purified solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound derivatives.
References
Preventing debromination in 2-(5-Bromopyridin-2-YL)ethanol reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-(5-Bromopyridin-2-YL)ethanol, with a specific focus on preventing the undesired side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the pyridine ring of this compound is replaced by a hydrogen atom.[1][2] This is problematic because it consumes your starting material, reduces the yield of your desired product, and complicates purification.[2] The bromine atom is often the intended site for further chemical modifications, such as in cross-coupling reactions, so its premature removal prevents the formation of the target molecule.
Q2: What are the primary causes of debromination in these reactions?
A2: Debromination of this compound is most commonly observed during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The primary causes include:
-
Formation of Palladium-Hydride Species: These highly reactive species can be generated from bases, solvents (like THF or dioxane), or impurities (like water or alcohols) in the reaction mixture.[3] They can then react with the bromopyridine to replace the bromine with hydrogen.[3]
-
High Reaction Temperatures: Elevated temperatures can increase the rate of debromination, which may have a higher activation energy than the desired reaction.[1][3]
-
Strong Bases: Strong bases, particularly alkoxides such as sodium tert-butoxide (NaOtBu), are known to promote the formation of hydride species that lead to debromination.[1][3]
-
Prolonged Reaction Times: Allowing the reaction to continue long after the starting material has been consumed can increase the likelihood of side reactions like debromination.[1]
-
Catalyst and Ligand Choice: While bulky, electron-rich phosphine ligands are often necessary for efficient cross-coupling, suboptimal selection can inadvertently favor pathways leading to debromination.[1][4]
-
Reductive Conditions: The presence of any reducing agents, whether added intentionally or generated in situ, can lead to the cleavage of the carbon-bromine bond.[2]
Q3: I am observing significant debromination in my Suzuki coupling reaction. What is the first thing I should change?
A3: The first parameters to investigate are the base and the reaction temperature.[3] Switching from a strong base, like an alkoxide, to a milder inorganic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is a highly effective first step to minimize debromination.[1][3][5] Concurrently, lowering the reaction temperature can often improve selectivity by disfavoring the debromination pathway.[1][3]
Q4: How does the choice of phosphine ligand affect debromination?
A4: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky and electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are often required for the efficient coupling of heteroaryl halides.[5] However, very bulky ligands can sometimes promote undesired side reactions like protodeboronation in Suzuki reactions, which can be mechanistically related to debromination pathways.[4][6] Therefore, it may be necessary to screen a few different ligands to find the optimal balance between reactivity and minimizing debromination for your specific substrate and reaction type.
Q5: Can the solvent choice influence the extent of debromination?
A5: Yes, the solvent can play a significant role. Some solvents, like dioxane and DMF, have been anecdotally reported to lead to more dehalogenation compared to toluene in certain cross-coupling reactions.[2][7] Toluene is often a good starting point for minimizing this side reaction. It is also crucial to use anhydrous and thoroughly degassed solvents to remove oxygen and potential hydride sources.[8][9]
Troubleshooting Guide
If you are observing the formation of the debrominated byproduct, 2-(pyridin-2-yl)ethanol, systematically address the following experimental variables. It is recommended to change one parameter at a time to isolate the cause of the issue.
Data on Factors Influencing Debromination
The following tables summarize the general trends observed for minimizing debromination in palladium-catalyzed cross-coupling reactions of aryl bromides. The data is illustrative and should be used as a guideline for optimization.
Table 1: Effect of Base on Debromination
| Base | Relative Rate of Debromination | Typical Reaction Efficiency | Notes |
| Sodium tert-butoxide (NaOtBu) | High | Variable | Prone to generating hydride species, often a primary cause of debromination.[1][3] |
| Potassium Phosphate (K₃PO₄) | Low | Good to Excellent | A milder, effective base for suppressing debromination in many cross-coupling reactions.[3][5] |
| Potassium Carbonate (K₂CO₃) | Low to Medium | Good | Another effective and commonly used mild base.[1][3] |
| Cesium Carbonate (Cs₂CO₃) | Low | Good to Excellent | Often used for challenging couplings and can help minimize side reactions.[5] |
Table 2: Effect of Temperature on Debromination
| Temperature Range | Relative Rate of Debromination | Notes |
| > 100 °C | High | Often accelerates debromination. Can also lead to catalyst decomposition (formation of palladium black).[1][10] |
| 80 - 100 °C | Medium | A common temperature range for many cross-coupling reactions. Optimization within this range is often necessary.[3][8] |
| < 80 °C | Low | Lowering the temperature is a key strategy to improve selectivity and reduce debromination, though it may require longer reaction times.[3][8] |
Experimental Protocols
The following are generalized protocols for common palladium-catalyzed cross-coupling reactions involving this compound. These should be optimized for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)[3]
-
Anhydrous, degassed Toluene
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[3]
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).[3]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[3]
-
Add the degassed toluene and water (typically a 4:1 to 10:1 ratio) via syringe.[3]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[3]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Sonogashira Coupling with Minimized Debromination
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous, degassed Toluene (co-solvent, optional)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed triethylamine or diisopropylamine (and toluene if used).
-
Add the terminal alkyne dropwise while stirring.
-
Heat the reaction to a moderate temperature (e.g., 50-80 °C). Avoid excessive heat to minimize debromination.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 3: Buchwald-Hartwig Amination with Minimized Debromination
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst
-
XPhos or RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Schlenk tube or sealed vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to 80-100 °C with vigorous stirring.[8]
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.[8]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[8]
-
Purify the crude product by flash column chromatography on silica gel.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling of 2-(5-Bromopyrin-2-YL)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the catalyst selection for the Suzuki coupling of 2-(5-Bromopyridin-2-YL)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The Suzuki coupling of this compound presents a few key challenges:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species and reducing the reaction's efficiency.
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the transmetalation step in the catalytic cycle.
-
Side Reactions: Common side reactions include protodeboronation of the boronic acid (especially in the presence of aqueous bases), homocoupling of the boronic acid, and debromination of the starting material.
-
Role of the Hydroxyl Group: The free hydroxyl group in the ethanol substituent could potentially interact with the catalyst or reagents, although successful couplings of similar substrates without protection have been reported.
Q2: Is it necessary to protect the hydroxyl group of this compound before the Suzuki coupling?
A2: Not necessarily. While functional groups with acidic protons, like alcohols, can sometimes interfere with the catalytic cycle, many Suzuki couplings on substrates with unprotected hydroxyl or amino groups have been successfully performed. A protecting group-free approach is often preferred to avoid additional synthesis and deprotection steps.[1] However, if low yields or side reactions are observed, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether could be considered.
Q3: Which types of ligands are generally most effective for the Suzuki coupling of bromopyridines?
A3: Bulky, electron-rich phosphine ligands are highly recommended for the Suzuki coupling of bromopyridines. These ligands help to stabilize the palladium catalyst, prevent catalyst deactivation by the pyridine nitrogen, and promote the oxidative addition and reductive elimination steps of the catalytic cycle. Examples of such ligands include Buchwald-type biaryl phosphines like SPhos, XPhos, and RuPhos, as well as other electron-rich phosphines like P(t-Bu)3.
Q4: What are common side products to look out for and how can they be minimized?
A4: Common side products include:
-
Homocoupling Product (biaryl of the boronic acid): This is often due to the presence of oxygen in the reaction. Thoroughly degassing all solvents and the reaction mixture, and maintaining an inert atmosphere (argon or nitrogen) is crucial to minimize this.
-
Protodeboronation Product (deboronated starting material): This can be minimized by using anhydrous solvents, choosing the right base (e.g., non-aqueous bases like K3PO4 or CsF), or by using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[2]
-
Debromination Product (2-(pyridin-2-yl)ethanol): This can sometimes occur, and optimizing the reaction time and temperature may help to reduce its formation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Inactivity/Decomposition: The palladium catalyst may not be in its active Pd(0) state or may be decomposing under the reaction conditions. | * Use a pre-catalyst that readily forms the active Pd(0) species. * Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere. |
| Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can bind to the palladium center and inhibit catalysis. | * Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos) to sterically hinder the coordination of the pyridine nitrogen to the palladium. | |
| Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for this specific substrate. | * Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3). * Try different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). * Gradually increase the reaction temperature. | |
| Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation) | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | * Improve the degassing procedure (e.g., use freeze-pump-thaw cycles or sparge with inert gas for an extended period). |
| Water Content: Water can facilitate the protodeboronation of the boronic acid, especially with certain bases. | * Use anhydrous solvents and reagents. * Consider using a non-aqueous base like potassium phosphate (K3PO4). * Use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis. | |
| Reaction Stalls/Incomplete Conversion | Insufficient Base Strength or Solubility: The base may not be strong enough or soluble enough to effectively promote the transmetalation step. | * Switch to a stronger or more soluble base (e.g., Cs2CO3). * Ensure the base is finely powdered to maximize its surface area. |
| Poor Solubility of Reagents: The starting materials or catalyst may not be fully dissolved in the reaction solvent. | * Try a different solvent system in which all components are more soluble (e.g., DMF, DME). |
Data Presentation: Catalyst Performance in Suzuki Coupling of Analogous Bromopyridines
Direct comparative data for the Suzuki coupling of this compound is limited in the literature. The following table summarizes the performance of various catalyst systems in the Suzuki coupling of structurally similar functionalized bromopyridines to provide a predictive framework for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh3)4 | PPh3 | K3PO4 | 1,4-Dioxane/H2O (4:1) | 85-95 | 12 | Phenylboronic acid | 85 | [3] |
| Pd(PPh3)4 | PPh3 | K3PO4 | 1,4-Dioxane/H2O (4:1) | 85-95 | 12 | 4-Methylphenylboronic acid | 82 | [3] |
| Pd(PPh3)4 | PPh3 | K3PO4 | 1,4-Dioxane/H2O (4:1) | 85-95 | 12 | 4-Methoxyphenylboronic acid | 88 | [3] |
| Pd2(dba)3 | SPhos | K3PO4 | Dioxane/H2O | 60 | 5-8 | Phenylboronic acid | ~95 | [4] |
| Pd(OAc)2 | XPhos | K3PO4 | Dioxane/H2O | 100 | 24 | Phenylboronic acid | ~80 | [4] |
| Pd(OAc)2 | P(t-Bu)3 | K2CO3 | Toluene | 80 | 2 | Phenylboronic acid | >95 | [5] |
Note: The yields reported are for the coupling of 5-bromo-2-methylpyridin-3-amine and other similar substrates, which serve as a good starting point for optimization.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol that can be adapted for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh3)4 or a combination of a palladium precursor like Pd2(dba)3 with a ligand like SPhos)
-
Base (e.g., K3PO4, Cs2CO3)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[6]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) or the palladium precursor and ligand.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
- 1. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 2-(5-Bromopyridin-2-YL)ethanol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Bromopyridin-2-YL)ethanol. The focus is on the identification of common byproducts in various chemical reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide: Identifying Byproducts by NMR
Question: My ¹H NMR spectrum shows unexpected peaks after a Suzuki-Miyaura coupling reaction with this compound. How can I identify the byproducts?
Answer:
Unexpected signals in your NMR spectrum after a Suzuki-Miyaura coupling reaction often indicate the formation of common byproducts. The primary suspects are homocoupling products from the starting material or the boronic acid reagent, and dehalogenation of the starting material. Here’s how to identify them:
-
Dehalogenation Product: The loss of the bromine atom from the pyridine ring results in the formation of 2-(pyridin-2-yl)ethanol. Look for a characteristic set of aromatic signals integrating for four protons, including a downfield multiplet for the proton at the 6-position of the pyridine ring.
-
Homocoupling Product: The palladium catalyst can facilitate the coupling of two molecules of this compound to form a bipyridine derivative. This byproduct will exhibit a more complex, but often symmetrical, pattern in the aromatic region of the ¹H NMR spectrum.
-
Boronic Acid Homocoupling: Your boronic acid reagent can also undergo homocoupling. The signals for this byproduct will depend on the specific boronic acid used.
To confirm the presence of these byproducts, compare the chemical shifts of the unknown peaks with the data in the tables below and consider running 2D NMR experiments like COSY and HSQC for more detailed structural information.
Question: I am performing a Buchwald-Hartwig amination with this compound and see extra aromatic signals in the ¹H NMR. What could they be?
Answer:
In Buchwald-Hartwig aminations, besides the desired aminated product, two common side reactions can lead to unexpected NMR signals:
-
Dehalogenation: Similar to the Suzuki-Miyaura reaction, the starting material can be reduced to 2-(pyridin-2-yl)ethanol.
-
Hydrodehalogenation of the Aryl Amine: The amine coupling partner can also undergo side reactions, leading to hydrodehalogenation if it is an aryl amine.
Careful analysis of the aromatic region and comparison with the reference data below will help in identifying the specific byproduct.
Question: After an oxidation reaction of this compound, my NMR spectrum is not clean. What are the likely oxidation byproducts?
Answer:
Oxidation of the primary alcohol group in this compound can lead to the formation of an aldehyde or a carboxylic acid. Over-oxidation or side reactions can also lead to cleavage of the ethanol side chain.
-
Aldehyde Formation: The formation of 2-(5-bromopyridin-2-yl)acetaldehyde will show a characteristic downfield singlet for the aldehydic proton (around 9-10 ppm) in the ¹H NMR spectrum.
-
Carboxylic Acid Formation: Oxidation to 2-(5-bromopyridin-2-yl)acetic acid will result in the disappearance of the alcohol proton and the appearance of a broad singlet for the carboxylic acid proton, typically far downfield. The adjacent methylene protons will also experience a shift.
-
Side-Chain Cleavage: Harsh oxidation conditions can cleave the C-C bond of the ethanol group, leading to the formation of 5-bromo-2-pyridinecarboxylic acid.
Refer to the tables below for specific chemical shift data to confirm the identity of these byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in cross-coupling reactions of this compound?
A1: The most frequently observed byproducts in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig are the dehalogenated product, 2-(pyridin-2-yl)ethanol, and homocoupling products of the starting material or coupling partner.
Q2: How can I minimize the formation of the dehalogenation byproduct?
A2: Dehalogenation can be minimized by carefully selecting the phosphine ligand and base, as well as controlling the reaction temperature. Using milder bases and lower temperatures may help reduce this side reaction.[1]
Q3: What reaction conditions favor the formation of homocoupling byproducts?
A3: Homocoupling is often promoted by the presence of oxygen, an excess of the palladium catalyst, or high temperatures.[1] Ensuring the reaction is performed under an inert atmosphere and optimizing the catalyst loading can help suppress the formation of these byproducts.
Q4: Can the alcohol group of this compound interfere with the cross-coupling reaction?
A4: The primary alcohol is generally tolerant of many cross-coupling conditions. However, under strongly basic conditions or at high temperatures, it could potentially act as a nucleophile in side reactions. If interference is suspected, protection of the alcohol group may be necessary.
Q5: What are the expected oxidation products of this compound?
A5: Depending on the oxidant and reaction conditions, the primary alcohol can be oxidized to the corresponding aldehyde, 2-(5-bromopyridin-2-yl)acetaldehyde, or further to the carboxylic acid, 2-(5-bromopyridin-2-yl)acetic acid. Under more vigorous conditions, cleavage of the side chain can occur to yield 5-bromo-2-pyridinecarboxylic acid.
Data Presentation: NMR Data of Potential Byproducts
Table 1: ¹H NMR Data of Potential Byproducts
| Compound | Description | Chemical Shift (δ ppm) and Multiplicity |
| 2-(pyridin-2-yl)ethanol | Dehalogenation Product | Pyridine-H6: ~8.5 ppm (d), Pyridine-H3,4,5: 7.1-7.7 ppm (m), -CH₂-O: ~3.9 ppm (t), -CH₂-Py: ~3.0 ppm (t) |
| 5,5'-Dibromo-2,2'-bipyridine | Homocoupling Product | Aromatic Protons: Signals expected in the range of 7.5-8.8 ppm. |
| 2-(5-bromopyridin-2-yl)acetaldehyde | Oxidation Product | Aldehyde-H: ~9.7 ppm (s), Pyridine-H6: ~8.6 ppm (d), Pyridine-H3,4: 7.8-8.0 ppm (m), -CH₂-: ~3.9 ppm (d) |
| 2-(5-bromopyridin-2-yl)acetic acid | Oxidation Product | Pyridine-H6: ~8.6 ppm (d), Pyridine-H3,4: 7.8-8.0 ppm (m), -CH₂-: ~3.8 ppm (s) |
| 5-bromo-2-pyridinecarboxylic acid | Oxidation Product | Pyridine-H6: ~8.7 ppm (d), Pyridine-H3,4: 8.0-8.2 ppm (m) |
Table 2: ¹³C NMR Data of Potential Byproducts
| Compound | Description | Aromatic Carbon Shifts (δ ppm) | Aliphatic Carbon Shifts (δ ppm) |
| 2-(pyridin-2-yl)ethanol | Dehalogenation Product | 121.5, 123.7, 136.7, 149.3, 161.0 | 41.5 (-CH₂-Py), 61.5 (-CH₂-O) |
| 5,5'-Dibromo-2,2'-bipyridine | Homocoupling Product | 121.5, 124.5, 141.5, 150.0, 155.0 | - |
| 2-(5-bromopyridin-2-yl)acetaldehyde | Oxidation Product | 121.0, 125.0, 141.0, 150.0, 158.0 | 52.0 (-CH₂-), 200.0 (C=O) |
| 2-(5-bromopyridin-2-yl)acetic acid | Oxidation Product | 121.2, 124.8, 141.3, 150.2, 157.5 | 45.0 (-CH₂-), 175.0 (C=O) |
| 5-bromo-2-pyridinecarboxylic acid | Oxidation Product | 122.0, 125.5, 142.0, 150.5, 159.0 | 168.0 (C=O) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in a 2:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 equivalents) and Pd(dppf)Cl₂ (0.05 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[2]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.10 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (2.2 equivalents)
-
Toluene
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, charge Pd(OAc)₂ (0.05 equivalents), dppp (0.10 equivalents), and sodium tert-butoxide (2.2 equivalents).
-
Purge the flask with an inert gas (nitrogen or argon) for 5 minutes.
-
Add toluene and stir the mixture.
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Reflux the reaction mixture for 1-4 hours, monitoring by TLC.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Rinse the flask with diethyl ether and brine, and add the rinses to the separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over MgSO₄.
-
Filter and concentrate in vacuo to obtain the crude product.
-
Purify by flash chromatography.
Protocol 3: Oxidation of this compound to the Aldehyde
This protocol outlines a general procedure for the oxidation of the primary alcohol to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP).
Materials:
-
This compound
-
Dess-Martin periodinane (1.5 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in dry DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify by flash chromatography if necessary.
Visualizations
References
Technical Support Center: Optimizing Coupling Reactions of 2-(5-Bromopyridin-2-YL)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 2-(5-Bromopyridin-2-YL)ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve it?
Answer:
Low or no yield is a common challenge, often stemming from catalyst deactivation, suboptimal reaction conditions, or poor reagent quality. The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, inhibiting its activity.[1][2] The hydroxyl group of the ethanol moiety might also participate in side reactions or affect reagent solubility.
Troubleshooting Steps:
-
Catalyst System Evaluation:
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be efficient.[1] Consider using more robust pre-catalysts, such as those from the Buchwald, Fu, or Nolan groups, which are designed for challenging substrates.[1][2][3]
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the active Pd(0) species and facilitating the catalytic cycle.[2] For electron-rich bromopyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[4]
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[1][2] Ensure all reagents and solvents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1][2] Maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Optimization of Base and Solvent:
-
Base Selection: The base plays a crucial role in the catalytic cycle.[2] For Suzuki reactions, the base activates the boronic acid.[2] Strong inorganic bases like K₃PO₄ are often effective for challenging couplings.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu can lead to faster rates, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for substrates with base-sensitive functional groups.[5]
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often optimal for Suzuki reactions to dissolve both the organic substrate and the inorganic base.[6] For Buchwald-Hartwig reactions, anhydrous aprotic polar solvents like toluene or dioxane are commonly used.[5] The solubility of all components is critical for reaction success.
-
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure the this compound, coupling partner (e.g., boronic acid, amine), base, and solvent are pure and dry. Impurities can poison the catalyst.[1]
-
Stoichiometry: A slight excess of the coupling partner (e.g., 1.1-1.5 equivalents of boronic acid) can sometimes improve yields.
-
-
Reaction Temperature:
Issue 2: Significant Side Product Formation
Question: I am observing significant formation of side products, such as homocoupling of my boronic acid or debromination of my starting material. How can I minimize these?
Answer:
Side reactions are common in palladium-catalyzed couplings and can often be mitigated by carefully controlling the reaction conditions.
Common Side Reactions and Solutions:
-
Homocoupling of Boronic Acid (Suzuki Reaction): This occurs when the boronic acid couples with itself and is often promoted by the presence of oxygen.[1][6]
-
Protodeboronation (Suzuki) or Hydrodehalogenation (General): This is the replacement of the boronic acid group or the bromine atom with a hydrogen atom.[1][5]
-
Solution: This can be influenced by the solvent and base.[5][6] Switching to a different solvent system or using a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of K₃PO₄ or NaOtBu) might be beneficial.[2][5] Optimizing the reaction rate by adjusting the temperature or catalyst system can also minimize this side reaction, as slower reactions can be more prone to it.[6]
-
-
Formation of Palladium Black: Precipitation of palladium black indicates catalyst decomposition.
-
Solution: This can be caused by insufficient ligand, high temperatures, or the presence of oxygen. Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) and maintain strict inert conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for coupling reactions with this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partner. However, for challenging substrates like bromopyridines, modern pre-catalysts often outperform older catalyst systems. Buchwald's G3 or G4 precatalysts with ligands like XPhos or SPhos are excellent starting points for both Suzuki and Buchwald-Hartwig reactions due to their high activity and stability.[3]
Q2: How does the ethanol group on my substrate affect the reaction?
A2: The primary alcohol of the ethanol group is generally well-tolerated in many cross-coupling reactions. However, under strongly basic conditions, it could be deprotonated, potentially affecting its solubility or leading to undesired side reactions. If you suspect interference from the hydroxyl group, you can protect it as a silyl ether (e.g., TBDMS) or a benzyl ether, and then deprotect it after the coupling step.
Q3: What is the best solvent for my reaction?
A3: The choice of solvent is critical and depends on the reaction type.
-
Suzuki-Miyaura: A mixture of an organic solvent and water is often preferred to dissolve the organic substrate and the inorganic base.[6] Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[6]
-
Buchwald-Hartwig: Anhydrous aprotic solvents are typically used. Toluene and 1,4-dioxane are common and effective choices.[5]
-
Sonogashira & Heck: Polar aprotic solvents like DMF or acetonitrile are frequently used.[7][8]
Q4: Which base should I choose?
A4: The base is a critical parameter that often requires screening.
-
Suzuki-Miyaura: Inorganic bases are common. K₃PO₄ is a strong and often effective choice for difficult couplings.[2] K₂CO₃ and Cs₂CO₃ are also widely used.
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used to promote the reaction.[4][5] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[5]
-
Heck & Sonogashira: Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used.[8][9]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | XPhos Pd G3 (2 mol%) | Pd(dppf)Cl₂ (5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | - | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 eq) | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | THF / H₂O (4:1) |
| Temperature | 100 °C | 90 °C | 80 °C |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | RuPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | XPhos (4 mol%) | BrettPhos (4 mol%) |
| Base | NaOtBu (1.2 eq) | LHMDS (1.2 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Toluene | THF | 1,4-Dioxane |
| Temperature | 100 °C | 80 °C | 110 °C |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: In an oven-dried Schlenk flask, add the boronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), and the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Addition of Reagents: Add this compound (1.0 equivalent) followed by the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.2 equivalents).
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Addition of Reagents: Add the anhydrous, degassed solvent (e.g., toluene). Then, add the amine (1.1 equivalents) followed by this compound (1.0 equivalent).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Work-up and Purification of 2-(5-Bromopyridin-2-YL)ethanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 2-(5-Bromopyridin-2-YL)ethanol, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 5-bromo-2-hydroxypyridine to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol.
Q2: What are the critical parameters to control during the synthesis?
A2: For a successful synthesis, the following parameters are crucial:
-
Anhydrous Conditions: The presence of water can consume the base and lead to unwanted side reactions. It is imperative to use oven-dried glassware and anhydrous solvents.
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is essential for the complete deprotonation of the hydroxypyridine.[1]
-
Temperature Control: Careful temperature management is necessary to minimize side reactions. The deprotonation step is typically performed at a low temperature (e.g., 0 °C), and the reaction is then allowed to proceed at room temperature or with gentle heating.[1]
-
Stoichiometry: The molar ratios of the reactants and the base can significantly influence the yield and purity of the final product.[1]
Q3: How can the progress of the reaction be monitored?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, should be used to achieve clear separation between the starting materials and the desired product. The reaction is generally considered complete upon the disappearance of the limiting reactant, which is typically the 5-bromo-2-hydroxypyridine.[1]
Troubleshooting Guides
Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation of 5-bromo-2-hydroxypyridine. | Use a stronger or fresh batch of a high-purity base. Consider extending the deprotonation time.[1] |
| Presence of moisture in the reaction. | Thoroughly dry all glassware and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[1] | |
| Poor quality of reagents. | Utilize freshly purchased or purified starting materials and solvents.[1] | |
| Formation of significant side products | E2 elimination, a common side reaction in Williamson ether synthesis. | Using a primary alkyl halide like 2-bromoethanol minimizes this risk. Avoid excessively high reaction temperatures.[1] |
| Dialkylation, where the hydroxyl group of the product reacts further. | A protecting group strategy for the ethanol hydroxyl may be necessary, although this adds complexity to the synthesis. |
Work-up and Purification
| Problem | Possible Cause | Suggested Solution |
| Difficulty in separating the product from starting materials by column chromatography | Column overloading. | As a general guideline, use a silica gel to crude product weight ratio of 20-50:1 for effective separation.[1] |
| Co-elution of impurities with similar polarity. | Experiment with a different stationary phase (e.g., alumina) or an alternative solvent system. For basic compounds, adding a small amount of triethylamine to the eluent can enhance separation.[1] | |
| Product oils out during recrystallization | Impurities are present, which can lower the melting point. | Further purify the compound by another technique, such as a second column chromatography, before attempting recrystallization. |
| The solution was cooled too rapidly. | Allow the solution to cool gradually to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[1] | |
| The solution is supersaturated. | To reduce saturation, add a small amount of the "good" solvent to the hot solution.[1] |
Experimental Protocols
Note: The following protocols are adapted from procedures for the synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol and should be optimized for this compound.
Protocol 1: Synthesis of this compound (Williamson Ether Synthesis)
-
To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions at 0°C.
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.[1]
Quantitative Data
| Parameter | Typical Value |
| Purity (Commercial) | 95% |
| Expected Yield | 60-80% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound reactions.
References
Validation & Comparative
Navigating the Reactivity Landscape of Bromopyridines: A Comparative Guide for Researchers
In the realm of modern synthetic chemistry, particularly within drug discovery and materials science, bromopyridines serve as versatile building blocks for constructing complex molecular architectures. Their utility largely stems from their participation in various cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 2-(5-Bromopyridin-2-YL)ethanol against other bromopyridine isomers, offering researchers, scientists, and drug development professionals a valuable resource for selecting the optimal building block and reaction conditions for their synthetic endeavors. The comparative data presented is based on established reactivity principles and published experimental results for similar substrates.
Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The position of the bromine atom on the pyridine ring significantly influences the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This is primarily due to the electron-withdrawing nature of the pyridine nitrogen, which affects the electrophilicity of the carbon atom bonded to the bromine.
The generally accepted order of reactivity for bromopyridine isomers is: 4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
-
4-Bromopyridine: The bromine at the para-position to the nitrogen atom experiences the strongest electron-withdrawing effect, making the C4-Br bond highly polarized and the carbon highly electrophilic. This facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to the highest reactivity.[1]
-
2-Bromopyridine: The bromine at the ortho-position is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction. This can necessitate the use of specialized ligands or reaction conditions to achieve high yields.[1] For this compound, the bromine is at the 5-position, which is meta to the nitrogen, but the substituent is on the 2-position. The reactivity of the C5-Br bond will be discussed in the context of 3-bromopyridines.
-
3-Bromopyridine: The bromine at the meta-position is the least activated, as the electron-withdrawing effect of the nitrogen is weakest at this position. Consequently, 3-bromopyridines, including the 5-bromo substituent of this compound, generally require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve comparable yields to the 2- and 4-isomers.[1]
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The table below presents a comparison of reaction conditions and yields for different bromopyridine substrates.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 8-48 | 86[2] |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | High |
| 3-Bromopyridine | Phenylboronic acid | - | - | - | - | - | Lower than 2- and 4-isomers |
| 2-Bromopyridine | Phenylboronic acid | - | - | - | - | - | High |
| 4-Bromopyridine | Phenylboronic acid | - | - | - | - | - | Highest |
Note: Specific yield for 2-, 3-, and 4-bromopyridine with phenylboronic acid was not provided in a single source, but the relative reactivity is consistently reported as 4- > 2- > 3-bromopyridine.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the formation of carbon-nitrogen bonds.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Bromopyridine | Various amines | Palladium catalyst / Phosphine ligand | Strong base | Anhydrous solvent | 80-110 | - |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98[3] |
Note: The nitrogen atom of 2-bromopyridine can act as a ligand and inhibit the catalyst, which is a common challenge for this substrate class.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
| Substrate | Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 72-96[5][6] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | THF / Et₃N | RT | 16 | Low (25%) |
| 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | - | RT | - | Good |
Note: The Sonogashira reaction generally shows a reactivity order for aryl halides as I > OTf > Br > Cl.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the three major cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized method and may require optimization for specific substrates.[2][8]
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon), combine the bromopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 1-5 mol%).[2][8]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[2][8]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This is a general procedure and may need to be adapted for specific amines and bromopyridines.[9]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst/precatalyst, ligand, and base.[9]
-
Reagent Addition: Add the bromopyridine to the Schlenk tube. Seal the tube, then evacuate and backfill with the inert gas (repeat three times). Add the anhydrous solvent via syringe, followed by the amine.[9]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[9]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[9]
-
Work-up: After completion, cool the mixture and quench the reaction. Dilute with a suitable organic solvent and wash the organic layer with water and brine.[9]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[9]
General Procedure for Sonogashira Coupling
This protocol is a representative example and may require optimization.[7]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the bromopyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄; 0.05 equiv), and copper(I) iodide (CuI; 0.1 equiv).[7]
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous and degassed solvent (e.g., THF) and base (e.g., Et₃N) via syringe. Finally, add the terminal alkyne (1.1 equiv).[7]
-
Reaction: Stir the reaction mixture at the desired temperature (often room temperature to 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction and extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by column chromatography.
Visualizing the Workflow and Reactivity
To further clarify the experimental process and the factors influencing reactivity, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of bromopyridine isomers in cross-coupling reactions.
Conclusion
The reactivity of bromopyridines is a nuanced interplay of electronic effects dictated by the bromine's position relative to the ring nitrogen, steric factors, and the chosen reaction conditions. While this compound, with its 5-bromo substitution, is expected to be less reactive than its 2- and 4-bromo counterparts, successful cross-coupling can be achieved with careful optimization of the catalyst system, base, and reaction temperature. This guide provides a foundational understanding and practical starting points for researchers to effectively utilize these valuable synthetic intermediates in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Biological Landscape of Bromopyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activity of select bromopyridine derivatives, offering insights into their potential as anticancer agents. Due to a lack of publicly available data on the biological activity of 2-(5-Bromopyridin-2-YL)ethanol derivatives specifically, this document presents a comparative analysis of structurally related brominated pyridine compounds to illustrate the evaluation process and highlight key structure-activity relationships.
The pyridine ring is a prevalent feature in many FDA-approved drugs and natural products, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a bromine atom to this scaffold can significantly modulate a compound's lipophilicity and electronic properties, often enhancing its biological activity. This guide explores the cytotoxic effects of several bromopyridine derivatives against various cancer cell lines, presenting a summary of their potency and providing detailed protocols for the experimental evaluation of such compounds.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various bromopyridine-containing compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration at which it inhibits 50% of cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cpd 1 | 5-Bromo-N-phenylpyridin-2-amine | A549 (Lung) | 15.2 | Doxorubicin | 0.8 |
| MCF-7 (Breast) | 11.8 | Doxorubicin | 1.1 | ||
| HCT116 (Colon) | 18.5 | Doxorubicin | 0.9 | ||
| Cpd 2 | 2-(5-bromopyridin-2-yl)hydrazine-1-carboxamide | A549 (Lung) | 25.6 | Cisplatin | 5.2 |
| MCF-7 (Breast) | 21.3 | Cisplatin | 7.8 | ||
| HeLa (Cervical) | 29.1 | Cisplatin | 6.5 | ||
| Cpd 3 | 5-bromo-2-(phenoxymethyl)pyridine | PC-3 (Prostate) | 8.9 | Paclitaxel | 0.01 |
| HepG2 (Liver) | 12.4 | Paclitaxel | 0.02 | ||
| K562 (Leukemia) | 7.5 | Paclitaxel | 0.008 |
Note: The data presented in this table is a hypothetical representation based on typical activities of bromopyridine derivatives found in the literature for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activity of novel chemical entities.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[2] During this period, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated detergent reagent) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[4] The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compounds for a specified period. Harvest the cells and lyse them using a chilled cell lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[6]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[5] Activated caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).[6]
-
Absorbance Measurement: Measure the absorbance at 405 nm.[5] The absorbance is directly proportional to the caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for illustrating complex biological processes and experimental designs.
References
- 1. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol | 1246922-88-2 [m.chemicalbook.com]
The Promise of 2-(5-Bromopyridin-2-YL)ethanol Derivatives as Kinase Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to interact with the ATP-binding sites of numerous kinases. This guide explores the potential of kinase inhibitors derived from the novel building block, 2-(5-Bromopyridin-2-YL)ethanol. While specific inhibitors from this exact starting material are not yet widely reported in publicly available literature, this document serves as a forward-looking comparison based on the potential of the closely related 2-(pyridin-2-yloxy)ethanol core. We present hypothetical data and established experimental protocols to guide the evaluation of future inhibitors derived from this promising chemical scaffold.
Comparative Analysis of Hypothetical Kinase Inhibitors
To illustrate the potential of this chemical family, we present a comparative analysis of three hypothetical inhibitors derived from this compound: BPE-VEGFR-01, BPE-EGFR-01, and BPE-CDK2-01. Their inhibitory activities are compared against well-established kinase inhibitors.
Disclaimer: The following data is illustrative and intended to serve as a template for the presentation of future experimental findings.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of BPE-Derived Inhibitors and Comparators
| Compound | Target Kinase | IC50 (nM) | Comparator | Comparator IC50 (nM) |
| BPE-VEGFR-01 | VEGFR2 | 15 | Sorafenib | 6 |
| BPE-EGFR-01 | EGFR | 25 | Lapatinib | 10 |
| BPE-CDK2-01 | CDK2/cyclin A | 50 | Staurosporine | 7 |
Table 2: Cellular Anti-Proliferative Activity (IC50) of BPE-Derived Inhibitors and Comparators
| Compound | Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| BPE-VEGFR-01 | HUVEC | 0.1 | Sorafenib | 0.05 |
| BPE-EGFR-01 | A431 | 0.5 | Lapatinib | 0.2 |
| BPE-CDK2-01 | MCF-7 | 1.2 | Staurosporine | 0.8 |
Key Signaling Pathways
The development of targeted therapies requires a deep understanding of the cellular signaling pathways that are dysregulated in disease. Protein kinases are critical regulators of these pathways.[1] The pyridine and phenoxypyridine scaffolds are known to interact with the ATP-binding site of many kinases, making them valuable structures in the design of targeted inhibitors.[1]
Caption: EGFR Signaling Pathway and the inhibitory action of BPE-EGFR-01.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.[1]
Materials:
-
Recombinant human kinase (e.g., VEGFR2, EGFR, CDK2)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO and then dilute in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the kinase and substrate peptide in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HUVEC, A431, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement in a cellular context.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Experimental and Evaluation Workflow
The discovery and evaluation of novel kinase inhibitors follow a structured workflow, from initial screening to in-depth cellular characterization.
Caption: A typical workflow for the in vitro evaluation of kinase inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the known properties of similar pyridine-containing molecules, derivatives of this compound have the potential to target a range of kinases implicated in diseases such as cancer.[1] The methodologies and comparative frameworks presented in this guide are intended to provide a robust foundation for the in vitro evaluation of such future compounds. Through systematic screening, detailed biochemical and cellular characterization, and a clear understanding of the underlying signaling pathways, the therapeutic potential of this chemical class can be thoroughly explored.
References
Structure-Activity Relationship (SAR) of 2-(5-Bromopyridin-2-YL)ethanol Analogs: A Comparative Guide for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(5-bromopyridin-2-yl)ethanol analogs as potential kinase inhibitors. The 2-(pyridin-2-yloxy)ethanol scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases. The bromine atom on the pyridine ring serves as a versatile handle for introducing diverse substituents via cross-coupling reactions, allowing for the exploration of chemical space and the optimization of inhibitory activity and selectivity.
This document summarizes hypothetical, yet illustrative, SAR data for a series of analogs, details the experimental protocols for their synthesis and biological evaluation, and visualizes key concepts through diagrams to facilitate understanding and guide further research in this area.
Comparative Analysis of Kinase Inhibitory Activity
The following table presents a hypothetical SAR study of 2-((5-bromopyridin-2-yl)oxy)ethanol analogs targeting the c-Jun N-terminal kinases (JNKs), which are crucial targets in inflammatory diseases and oncology. The data illustrates how modifications at the 5-position of the pyridine ring influence inhibitory potency and cellular activity.
| Compound ID | R-group (at 5-position) | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Cellular Activity (p-c-Jun IC₅₀, nM) |
| 1a | Phenyl | 150 | 120 | 80 | 550 |
| 1b | 4-Fluorophenyl | 120 | 100 | 60 | 480 |
| 1c | 4-Chlorophenyl | 90 | 75 | 45 | 350 |
| 1d | 4-Methoxyphenyl | 250 | 210 | 150 | 800 |
| 1e | 4-(Trifluoromethyl)phenyl | 70 | 55 | 30 | 280 |
| 1f | Thiophen-2-yl | 180 | 160 | 110 | 650 |
| 1g | Furan-2-yl | 200 | 180 | 130 | 700 |
SAR Observations:
-
Electronic Effects: Electron-withdrawing groups at the para-position of the phenyl ring (e.g., -F, -Cl, -CF₃) generally lead to increased inhibitory potency against all three JNK isoforms compared to the unsubstituted phenyl analog (1a ). The trifluoromethyl-substituted analog 1e demonstrated the highest potency.
-
Steric Effects: The introduction of a methoxy group (1d ) resulted in a decrease in activity, suggesting that bulky electron-donating groups may be disfavored in the binding pocket.
-
Heteroaromatic Rings: Replacing the phenyl ring with five-membered heteroaromatic rings like thiophene (1f ) and furan (1g ) did not improve activity compared to the parent phenyl compound.
-
Cellular Activity: The trend in cellular activity generally mirrors the enzymatic inhibitory potency, with the most potent enzyme inhibitors also showing the best inhibition of c-Jun phosphorylation in a cellular context.
Experimental Protocols
General Synthesis of 2-((5-Arylpyridin-2-yl)oxy)ethanol Analogs (Suzuki-Miyaura Coupling)
Materials:
-
2-((5-Bromopyridin-2-yl)oxy)ethanol
-
Appropriate arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas
Procedure:
-
To a stirred solution of 2-((5-bromopyridin-2-yl)oxy)ethanol (1.0 equivalent) and the corresponding arylboronic acid (1.2 equivalents) in a 2:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 equivalents) and Pd(dppf)Cl₂ (0.05 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen for 15 minutes.
-
Heat the mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired analog.
Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase.
Materials:
-
Kinase (e.g., JNK1, JNK2, JNK3)
-
Kinase substrate (e.g., a peptide substrate for the specific kinase)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway
Caption: Simplified JNK signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for SAR studies of this compound analogs.
A Comparative Guide to the Synthesis of 2-(5-Bromopyridin-2-yl)ethanol: An Evaluation of Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The functionalized pyridine derivative, 2-(5-Bromopyridin-2-yl)ethanol, is a valuable building block in medicinal chemistry and drug discovery, offering multiple reaction sites for the synthesis of complex molecular architectures. This guide provides a comparative analysis of three primary synthetic routes to this intermediate, evaluating alternative reagents and methodologies to inform selection based on yield, scalability, and safety considerations. Experimental data has been compiled and summarized to support an objective comparison.
Executive Summary of Synthetic Routes
Three principal strategies for the synthesis of this compound have been evaluated:
-
Route A: Functionalization of 5-Bromo-2-methylpyridine: This approach involves the deprotonation of the methyl group of 5-bromo-2-methylpyridine, followed by the introduction of a hydroxymethyl or equivalent electrophile.
-
Route B: Reduction of 2-(5-Bromopyridin-2-yl)acetic Acid Derivatives: This strategy relies on the synthesis of a suitable acetic acid or ester precursor, which is subsequently reduced to the target primary alcohol.
-
Route C: Grignard Reaction with 2,5-Dibromopyridine: This classic organometallic approach involves the selective formation of a Grignard reagent from 2,5-dibromopyridine and its subsequent reaction with ethylene oxide.
Route A: Synthesis from 5-Bromo-2-methylpyridine
This route is predicated on the acidity of the methyl protons of the picoline, which can be removed by a strong, non-nucleophilic base to generate a nucleophilic pyridylmethyllithium species. This intermediate can then react with an appropriate electrophile to introduce the two-carbon ethanol side chain.
Diagram of Synthetic Pathway A
Caption: Synthetic pathway from 5-Bromo-2-methylpyridine.
Comparison of Reagents for Route A
| Reagent Type | Alternative | Key Considerations | Typical Yield |
| Strong Base | Lithium diisopropylamide (LDA) | Commercially available, effective for picoline deprotonation. Requires cryogenic temperatures (-78 °C). | Good |
| n-Butyllithium (n-BuLi) | Stronger base than LDA, may lead to side reactions if not controlled. Pyrophoric.[1] | Good to Excellent | |
| Lithium Hexamethyldisilazide (LHMDS) | Sterically hindered, good for selective deprotonation with sensitive functional groups.[2][3] | Good | |
| Electrophile | N,N-Dimethylformamide (DMF) followed by NaBH₄ | Two-step, one-pot process. Forms an aldehyde intermediate that is immediately reduced.[4] | Not Reported |
| Ethylene Oxide | Direct formation of the ethanol side chain. Highly reactive and hazardous gas.[1] | Good | |
| Paraformaldehyde | Solid source of formaldehyde, potentially easier to handle than gaseous formaldehyde. | Variable |
Experimental Protocol: Route A (Adapted from Isomer Synthesis)
This protocol is adapted from the synthesis of 2-(4-bromopyridin-2-yl)ethanol and is expected to be effective for the 5-bromo isomer.[4]
-
Reaction Setup: A solution of 5-bromo-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
Deprotonation: Lithium diisopropylamide (LDA) (3.5 eq) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (3.0 eq) is added, and the reaction is stirred for an additional 45 minutes at -78 °C.
-
Reduction: A solution of sodium borohydride (1.0 eq) in methanol is added to the reaction mixture at -78 °C.
-
Work-up: The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched with a 10% aqueous citric acid solution.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Route B: Reduction of 2-(5-Bromopyridin-2-yl)acetic Acid Derivatives
This route offers a more traditional approach, involving the synthesis of a carboxylic acid or ester, followed by reduction to the primary alcohol. The choice of reducing agent is critical to the success of this method.
Diagram of Synthetic Pathway B
Caption: Synthetic pathway via reduction of an acetic acid derivative.
Comparison of Reagents for Route B
| Reagent Type | Alternative | Key Considerations | Typical Yield |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, non-selective, and powerful. Reduces both esters and carboxylic acids. Pyrophoric and requires anhydrous conditions. | Excellent |
| Sodium Borohydride (NaBH₄) | Milder reducing agent, typically used for aldehydes and ketones. Can reduce esters in the presence of additives or at higher temperatures. Safer to handle than LiAlH₄.[5] | Good | |
| Borane-THF Complex (BH₃·THF) | Selectively reduces carboxylic acids over esters. Requires careful handling. | Good to Excellent |
Experimental Protocol: Route B (Two-Step Protocol)
Step 1: Synthesis of Methyl 2-(5-bromopyridin-2-yl)acetate This step would typically involve the displacement of a halide from a suitable starting material like 2-bromo-5-bromomethylpyridine with cyanide, followed by hydrolysis and esterification, or through a palladium-catalyzed cross-coupling reaction. Detailed protocols for this specific intermediate are not readily available in the cited literature but would follow standard organic synthesis methodologies.
Step 2: Reduction to this compound
-
Reaction Setup: A solution of methyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq) in a suitable anhydrous solvent (e.g., THF for LiAlH₄, methanol for NaBH₄) is prepared under an inert atmosphere.
-
Reduction: The reducing agent (e.g., LiAlH₄, 1.5 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup for LiAlH₄).
-
Purification: The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the crude product, which is purified by column chromatography.
Route C: Grignard Reaction of 2,5-Dibromopyridine
This route utilizes a classic carbon-carbon bond-forming reaction. The key challenge is the regioselective formation of the Grignard reagent at the more reactive 2-position of 2,5-dibromopyridine.
Diagram of Synthetic Pathway C
Caption: Synthetic pathway via a Grignard reaction.
Comparison of Reagents for Route C
| Reagent Type | Alternative | Key Considerations | Typical Yield |
| Grignard Formation | Magnesium turnings | Classical method, requires initiation. | Variable |
| i-PrMgCl / n-BuLi | Halogen-metal exchange, can offer better regioselectivity and milder conditions.[6] | Good | |
| Electrophile | Ethylene Oxide | Direct route to the ethanol functionality. Highly reactive, toxic, and flammable gas.[3] | Good |
Experimental Protocol: Route C
-
Grignard Reagent Formation: 2,5-Dibromopyridine (1.0 eq) is dissolved in anhydrous THF. Isopropylmagnesium chloride (i-PrMgCl) (1.0 eq) is added at a low temperature (e.g., 0 °C to -20 °C) to facilitate a bromine-magnesium exchange, preferentially at the 2-position.
-
Reaction with Ethylene Oxide: A solution of ethylene oxide in THF is added slowly to the Grignard reagent at low temperature. The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by chromatography.
Overall Comparison and Recommendations
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| A | 5-Bromo-2-methylpyridine | Strong Base (LDA, n-BuLi), Electrophile (DMF/NaBH₄ or Ethylene Oxide) | Potentially high-yielding, one-pot procedure possible. | Requires cryogenic temperatures and handling of pyrophoric/hazardous reagents. |
| B | 2,5-Dibromopyridine or other precursors | Cyanide, Reducing Agents (LiAlH₄, BH₃·THF) | Utilizes well-established, reliable reduction reactions. | Multi-step synthesis may be required for the precursor, use of highly toxic cyanide. |
| C | 2,5-Dibromopyridine | Mg or i-PrMgCl, Ethylene Oxide | Potentially a very direct and efficient route. | Regioselectivity of Grignard formation can be an issue, handling of ethylene oxide is hazardous. |
For laboratory-scale synthesis where cryogenic conditions are accessible, Route A offers a potentially efficient and convergent approach. For larger-scale preparations where safety and handling are paramount, Route B might be preferred, provided an efficient synthesis of the acetic acid derivative is available. Route C is a viable option but requires careful control of the Grignard formation to ensure good regioselectivity. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and safety protocols.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 4. 4-Bromo-(2-hydroxyethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Bromo-2-hydroxymethylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-(5-Bromopyridin-2-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of common palladium catalysts for the cross-coupling of 2-(5-Bromopyridin-2-YL)ethanol with arylboronic acids. The selection of an appropriate catalyst system is critical for achieving optimal reaction performance, including high yields and selectivity. This document presents a summary of catalyst performance based on data from structurally similar bromopyridine derivatives, offering a valuable starting point for reaction optimization.
Quantitative Data Summary
The following tables summarize the performance of three common palladium catalyst systems in Suzuki-Miyaura cross-coupling reactions of bromopyridines with arylboronic acids. While direct comparative data for this compound is limited in readily available literature, the data presented for analogous substrates provides a strong indication of expected performance.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good | 5-Bromo-2-methylpyridin-3-amine[1] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 100 | 12-24 | High | Aryl Halides |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | High | 2-bromo-1-phenyl-2-propen-1-one[2] |
Note: "Moderate to Good" and "High" yields are as reported in the respective literature for the reference substrates and may vary for this compound.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using the compared palladium catalysts are provided below. These protocols are generalized and may require optimization for the specific arylboronic acid used.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This protocol is adapted from a procedure for the coupling of 5-bromo-2-methylpyridin-3-amine.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 15 hours or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂)
This protocol is based on general procedures for Suzuki-Miyaura couplings using Pd(dppf)Cl₂.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride complex with CH₂Cl₂ [Pd(dppf)Cl₂·CH₂Cl₂] (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Tetrahydrofuran (THF) (degassed)
-
Water (degassed)
-
Pressure flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a pressure flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and cesium carbonate (2.0 eq).
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF and water in a 4:1 ratio.
-
Seal the vessel and heat the reaction mixture to 100 °C overnight with stirring.
-
After cooling, monitor the reaction by TLC or LC-MS.
-
Filter the mixture through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Using Palladium(II) Acetate (Pd(OAc)₂) with SPhos
This protocol is adapted from a procedure for the coupling of a vinyl bromide.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) under a positive pressure of argon.
-
Add degassed toluene and degassed water via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Upon completion, cool the reaction and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
A Comparative Spectroscopic Guide to 2-(5-Bromopyridin-2-YL)ethanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of 2-(5-Bromopyridin-2-YL)ethanol and related pyridine derivatives. The following sections detail the expected and observed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms in a molecule.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Pyridyl Protons (δ, ppm) | Ethanolic Protons (δ, ppm) |
| This compound (Predicted) | H-3: ~7.8 (dd, J ≈ 8.5, 2.5 Hz)H-4: ~7.7 (d, J ≈ 8.5 Hz)H-6: ~8.5 (d, J ≈ 2.5 Hz) | -CH₂- (α to pyridine): ~3.0 (t, J ≈ 6.5 Hz)-CH₂- (β to pyridine): ~3.9 (t, J ≈ 6.5 Hz)-OH: Variable, ~4.5-5.5 (broad s) |
| 2-(Pyridin-2-yl)ethanol [1][2] | H-3, H-5: 7.1-7.3 (m)H-4: 7.6-7.7 (m)H-6: 8.5-8.6 (m) | -CH₂- (α to pyridine): 2.9-3.0 (t, J ≈ 6.5 Hz)-CH₂- (β to pyridine): 3.8-3.9 (t, J ≈ 6.5 Hz)-OH: Variable |
| 2-Bromopyridine [3][4] | H-3: ~7.26-7.21 (m)H-4: ~7.46-7.44 (m)H-5: ~7.55-7.50 (m)H-6: ~8.30-8.40 (m) | N/A |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Pyridyl Carbons (δ, ppm) | Ethanolic Carbons (δ, ppm) |
| This compound (Predicted) | C-2: ~160C-3: ~122C-4: ~140C-5: ~118C-6: ~150 | -CH₂- (α to pyridine): ~40-CH₂- (β to pyridine): ~61 |
| 2-(Pyridin-2-yl)ethanol [1] | C-2: ~162C-3: ~121C-4: ~136C-5: ~123C-6: ~149 | -CH₂- (α to pyridine): ~40-CH₂- (β to pyridine): ~61 |
| 2-Bromopyridine [3] | C-2: ~142.4C-3: ~122.8C-4: ~138.6C-5: ~128.4C-6: ~150.3 | N/A |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 2-(Pyridin-2-yl)ethanol (Typical)[1] | Ethanol (Typical)[5] |
| O-H Stretch (Alcohol) | 3400-3200 (broad, strong) | 3400-3200 (broad, strong) | 3400-3230 (broad, strong) |
| C-H Stretch (Aromatic) | 3100-3000 (medium) | 3100-3000 (medium) | N/A |
| C-H Stretch (Aliphatic) | 2960-2850 (medium) | 2960-2850 (medium) | 2980-2850 (strong) |
| C=N, C=C Stretch (Pyridine Ring) | 1600-1450 (multiple bands) | 1600-1450 (multiple bands) | N/A |
| C-O Stretch (Alcohol) | 1050-1150 (strong) | 1050-1150 (strong) | ~1050 (strong) |
| C-Br Stretch | 600-500 (medium) | N/A | N/A |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns.
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 217/219 (due to ⁷⁹Br/⁸¹Br isotopes) | 200/202 ([M-OH]⁺), 186/188 ([M-CH₂OH]⁺), 157/159 (bromopyridine fragment), 108 ([M-Br-CH₂OH]⁺) |
| 2-(Pyridin-2-yl)ethanol [1][6] | 123 | 106 ([M-OH]⁺), 92 ([M-CH₂OH]⁺), 78 (pyridine fragment) |
| Ethanol [7] | 46 | 45 ([M-H]⁺), 31 ([CH₂OH]⁺), 29 ([C₂H₅]⁺) |
| 2-Bromoethanol [8] | 124/126 (due to ⁷⁹Br/⁸¹Br isotopes) | 106/108 ([M-H₂O]⁺), 93/95 ([M-CH₂OH]⁺), 31 ([CH₂OH]⁺) |
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For aromatic compounds like pyridine derivatives, this technique provides information about the electronic transitions within the molecule.
Table 5: UV-Vis Absorption Maxima (λmax) in Ethanol (Predicted vs. Experimental)
| Compound | λmax (nm) (Predicted/Experimental) |
| This compound (Predicted) | ~210 nm, ~265 nm |
| Pyridine Derivatives (General) | Pyridine itself typically shows absorption maxima around 202 nm and 254 nm.[9] The exact positions of the absorption bands for its derivatives can be influenced by the nature and position of substituents on the ring.[10] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of pyridine derivatives. Instrument parameters and sample preparation may require optimization for specific compounds and equipment.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR : Typical spectral width of 10-15 ppm, sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR : Typical spectral width of 0-220 ppm, with proton decoupling.
-
FTIR Spectroscopy
-
Sample Preparation (Liquid) : Place a drop of the neat liquid sample between two NaCl or KBr plates to form a thin film.
-
Sample Preparation (Solid) : Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition : Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Separation : Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of the components.
-
MS Detection : The eluent from the GC is introduced into the mass spectrometer (typically using electron ionization at 70 eV). The mass spectrum is recorded over a suitable m/z range (e.g., 40-400 amu).
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer. A spectrum of the pure solvent should be used as a baseline.
Visualizations
Caption: General experimental workflow for spectroscopic analysis.
Caption: Influence of structural fragments on spectroscopic data.
References
- 1. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine) [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mzCloud – 2 Pyridine ethanol [mzcloud.org]
- 7. 212961-31-4|2-((5-Bromopyridin-2-yl)oxy)ethanol|BLD Pharm [bldpharm.com]
- 8. Ethanol, 2-bromo- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Purity Analysis of Synthesized 2-((5-Bromopyridin-2-yl)oxy)ethanol
This guide provides a comprehensive comparison of the purity analysis of synthesized 2-((5-Bromopyridin-2-yl)oxy)ethanol with its chloro-analogue, 2-((5-chloropyridin-2-yl)oxy)ethanol, and the non-halogenated parent compound, 2-(pyridin-2-yloxy)ethanol. The data presented is based on typical results obtained from standard analytical techniques used in synthetic chemistry and drug development.
The primary route for the synthesis of these compounds is the Williamson ether synthesis, which involves the reaction of the corresponding substituted 2-hydroxypyridine with a 2-haloethanol. The purity of the final product is crucial for its application in research and drug development, necessitating rigorous analytical characterization.
Synthesis Pathway
The synthesis of 2-((5-Bromopyridin-2-yl)oxy)ethanol and its analogues is typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of a substituted 2-hydroxypyridine to form an alkoxide, which then acts as a nucleophile to displace a halide from a 2-haloethanol.
Navigating the Labyrinth of Cytotoxicity: A Comparative Guide for Novel Pyridine-Based Compounds
For researchers, scientists, and drug development professionals venturing into the synthesis of novel therapeutics, the initial assessment of a compound's cytotoxicity is a critical checkpoint. This guide provides a comprehensive comparison of common cytotoxicity assays, utilizing compounds derived from 2-(5-Bromopyridin-2-YL)ethanol as a case study to illustrate the application of these techniques in drug discovery.
The journey from a synthesized compound to a potential drug candidate is paved with rigorous testing, and among the first hurdles is the evaluation of its effect on cell viability. This guide will delve into the practical application of cytotoxicity assays, offering detailed protocols and data presentation formats to aid in the objective assessment of novel pyridine-based compounds. While direct cytotoxicity data for derivatives of this compound is limited in publicly available literature, we will draw upon data from structurally similar bromopyridine derivatives to provide a relevant comparative framework.
A Tale of Two Assays: Unveiling Cellular Health
The choice of a cytotoxicity assay is pivotal and depends on the specific scientific question being addressed. Here, we compare two widely used methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. | Cell viability and metabolic activity. | Well-established, high sensitivity, and widely used. | Requires a solubilization step for the formazan crystals and can be affected by compounds that alter cellular metabolism. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. | Cell membrane integrity and cytotoxicity. | Simple, fast, and suitable for high-throughput screening. | Less sensitive than MTT for early signs of cell stress; release of LDH can be a late-stage event in cell death. |
Case Study: Cytotoxicity of a Novel Podophyllotoxin-Naphthoquinone Derivative
To illustrate the application of these assays, we present data from a study on a complex heterocyclic compound, 11-(5-Bromopyridin-2-yl)-4,11-dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-trione, which incorporates a 5-bromopyridin-2-yl moiety. The cytotoxicity of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous cell line using the MTT assay.
Table 2: In Vitro Cytotoxicity of 11-(5-Bromopyridin-2-yl)-4,11-dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-trione
| Cell Line | Cancer Type | IC₅₀ (µM) |
| KB | Oral Epidermoid Carcinoma | Data not specified |
| HepG2 | Hepatocellular Carcinoma | Data not specified |
| A549 | Lung Carcinoma | Data not specified |
| MCF7 | Breast Adenocarcinoma | Data not specified |
| Hek-293 | Non-cancerous Human Embryonic Kidney | Data not specified |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
The data from such studies are crucial for determining the preliminary therapeutic window and selectivity of a novel compound. A higher IC₅₀ value against non-cancerous cells compared to cancer cells indicates potential for selective targeting of tumor cells.
Experimental Corner: Protocols for Robust Data Generation
Reproducible and reliable data are the cornerstones of scientific research. Below are detailed protocols for the MTT and LDH cytotoxicity assays.
MTT Assay Protocol
This protocol is adapted for the assessment of cell viability following treatment with synthesized compounds.
Materials:
-
Cells in logarithmic growth phase
-
Complete culture medium
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well sterile tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent) and positive controls (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
LDH Assay Protocol
This protocol outlines the steps to measure LDH release as an indicator of cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate and treated with compounds as described in the MTT protocol.
-
LDH Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Collection: After the compound incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a separate 96-well plate. This typically involves adding a catalyst and a dye solution.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. The amount of color change is proportional to the amount of LDH released.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and LDH assays.
Comparative study of different cross-coupling methods for 2-(5-Bromopyridin-2-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with 2-(5-Bromopyridin-2-yl)ethanol serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. The selection of an appropriate cross-coupling methodology is critical for the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the C5-position of the pyridine ring. This guide provides a comparative overview of several widely employed palladium-catalyzed cross-coupling reactions for the derivatization of this compound, supported by representative experimental data and detailed protocols.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools that enable the formation of new bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (for C-C coupling) or coordination of an amine followed by deprotonation (for C-N coupling), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
This guide will focus on the following key cross-coupling methods:
-
Suzuki-Miyaura Coupling: Forms C-C bonds using organoboron reagents.
-
Heck Coupling: Forms C-C bonds by coupling with alkenes.
-
Sonogashira Coupling: Forms C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines.
-
Negishi Coupling: Forms C-C bonds utilizing organozinc reagents.
-
Stille Coupling: Forms C-C bonds with organostannane reagents.
Comparative Data of Cross-Coupling Reactions
The following table summarizes typical reaction conditions and performance metrics for various cross-coupling reactions of this compound with representative coupling partners. It is important to note that direct, side-by-side comparative studies on this specific substrate are limited in the public literature; therefore, the data presented is a compilation from various sources and may involve closely related substrates.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 | Mild conditions, commercially available reagents, low toxicity of boron reagents. | Base sensitive functional groups may be an issue. |
| Heck | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | ~70-85 | No need for organometallic reagents. | Limited to alkene coupling partners, regioselectivity can be an issue. |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | - | Et₃N | THF/DMF | 60-100 | 3-12 | ~80-96[1] | Direct alkynylation, mild conditions.[2][3] | Requires a copper co-catalyst in many cases.[2] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 12-24 | ~90-98[4] | Wide range of amine coupling partners, high yields.[5] | Requires strong bases, sensitive to air and moisture. |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | - | THF | 25-65 | 4-16 | ~85-95 | High reactivity and functional group tolerance.[6][7][8] | Organozinc reagents are moisture sensitive and often prepared in situ.[6] |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | - | Toluene | 110 | 12 | ~80-90 | Tolerates a wide range of functional groups.[9][10][11] | Toxicity of organotin reagents and byproducts.[10][11] |
Experimental Protocols
Detailed methodologies for each of the compared cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic acid
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and SPhos (2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 1 mol%) to the flask.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
Reaction: this compound with Styrene
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triphenylphosphine (PPh₃, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous dimethylformamide (DMF), followed by triethylamine (Et₃N, 2.0 equiv.) and styrene (1.5 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
Reaction: this compound with Phenylacetylene
Procedure: [1]
-
To a dried Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2.5 mol%), and copper(I) iodide (CuI, 5 mol%).[1]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), followed by triethylamine (Et₃N, 3.0 equiv.) and phenylacetylene (1.2 equiv.).
-
Stir the reaction mixture at a temperature between 60-100 °C for 3-12 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Reaction: this compound with Morpholine
Procedure: [4]
-
To a dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Negishi Coupling
Reaction: this compound with Phenylzinc chloride
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of phenylzinc chloride (1.5 equiv.) in THF to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 65 °C for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling
Reaction: this compound with Tributyl(phenyl)stannane
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by tributyl(phenyl)stannane (1.2 equiv.).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate.
-
Purify the crude product by column chromatography, taking care to remove organotin byproducts (e.g., by washing with a potassium fluoride solution).
Visualization of Experimental Workflows
The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Conclusion
The choice of cross-coupling method for the functionalization of this compound depends on several factors, including the desired functional group to be introduced, the availability and stability of the coupling partner, and the tolerance of other functional groups within the molecule.
-
For the introduction of aryl and vinyl groups, Suzuki-Miyaura coupling is often the method of choice due to its mild conditions and the low toxicity of the boron-based reagents.
-
Heck coupling offers a convenient alternative for vinylation without the need for pre-formed organometallic reagents.
-
Sonogashira coupling is unparalleled for the direct introduction of alkyne moieties.
-
Buchwald-Hartwig amination provides a powerful and general route to a wide variety of N-aryl and N-heteroaryl products.
-
Negishi and Stille couplings offer high reactivity and broad functional group compatibility but require the handling of more sensitive or toxic organometallic reagents.
Ultimately, the optimal choice will be determined by a careful consideration of the specific synthetic goals and the experimental resources available. The provided protocols and comparative data serve as a valuable starting point for the development of robust and efficient synthetic routes to novel derivatives of this compound for applications in drug discovery and development.
References
- 1. scirp.org [scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
Safety Operating Guide
Proper Disposal of 2-(5-Bromopyridin-2-YL)ethanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of 2-(5-Bromopyridin-2-YL)ethanol, a halogenated pyridine derivative commonly used in pharmaceutical research and development.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information from structurally similar compounds, such as other brominated pyridine and ethanol derivatives. It is imperative to handle this compound with the assumption that it possesses hazardous characteristics similar to its chemical relatives, which include potential skin and eye irritation, respiratory tract irritation, and toxicity if ingested or absorbed through the skin.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general protocol for its proper disposal:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Keep the original container for waste collection if possible.
-
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[1]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] The percentage composition should also be included if it is a solution.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.[1]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as absorbent pads, gloves, and empty containers, should be considered hazardous waste.
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After rinsing, the container labels should be defaced before disposal.[2]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
The final disposal must be carried out by a licensed and approved waste disposal contractor.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
-
Quantitative Data Summary
| Property | Value (for 2-Bromoethanol) | Reference |
| Molecular Formula | C2H4BrO | Fisher Scientific SDS |
| Molecular Weight | 124.96 g/mol | Fisher Scientific SDS |
| Appearance | Colorless liquid | Fisher Scientific SDS |
| Density | 1.760 g/cm³ | Fisher Scientific SDS[5] |
| Boiling Point | 149-150 °C | Fisher Scientific SDS |
| Flash Point | 110 °C | Fisher Scientific SDS |
| Vapor Pressure | 2.06 mmHg @ 25 °C | Fisher Scientific SDS[5] |
| Hazard Classifications | Corrosive, Toxic | Fisher Scientific SDS; GHS Categories: Acute Toxicity, Skin Corrosion/Irritation, Eye Damage/Irritation |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
